I-XW-053 sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2.Na/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14H,(H,23,24)(H,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJHIPPBSYSTNQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Porcupine Inhibitors in Modulating the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: I-XW-053 Sodium
An extensive review of the scientific literature indicates that this compound is an inhibitor of the HIV-1 capsid protein and is not associated with the modulation of the Wnt signaling pathway.[1][2] Research has shown its activity in suppressing the replication of HIV-1 by blocking the interface between capsid protein N-terminal domains.[1][2] This guide will therefore focus on a well-established class of Wnt signaling inhibitors, the Porcupine inhibitors, which are central to current research and drug development efforts in this field.
Introduction to the Wnt Signaling Pathway and the Role of Porcupine
The Wnt signaling pathway is a crucial and evolutionarily conserved pathway that regulates a multitude of cellular processes, including cell proliferation, differentiation, migration, and apoptosis.[3][4] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer.[3][4]
A key regulatory point in the Wnt pathway is the secretion of Wnt ligands. This process is critically dependent on a post-translational modification known as palmitoylation, a reaction catalyzed by the membrane-bound O-acyltransferase, Porcupine (PORCN).[3][4][5] Palmitoylation is essential for the proper trafficking and secretion of Wnt proteins, enabling them to bind to their Frizzled receptors on target cells and initiate downstream signaling cascades.[5]
Porcupine inhibitors are a class of small molecules that specifically target and inhibit the enzymatic activity of PORCN.[3][4] By preventing the palmitoylation of Wnt ligands, these inhibitors effectively block Wnt secretion and, consequently, the activation of the Wnt signaling pathway.[3][4] This mechanism of action has made Porcupine inhibitors a promising therapeutic strategy for Wnt-driven cancers and other diseases.[3][4]
Quantitative Data on Key Porcupine Inhibitors
The following tables summarize the in vitro potency of several well-characterized Porcupine inhibitors.
| Inhibitor | Target | IC50 | Assay System | Reference |
| LGK974 | Porcupine | 0.4 nM | Wnt-dependent reporter assay | [6] |
| Wnt-C59 | Porcupine | 74 pM | Wnt signaling reporter assay | [7][8] |
| IWP-2 | Porcupine | 27 nM | Cell-free assay | [9][10][11] |
| Inhibitor | Cell Line | EC50 | Assay | Reference |
| IWP-2 | A818-6 | 8.96 µM | Antiproliferative assay | [10] |
| MiaPaCa2 | 1.90 µM | Antiproliferative assay | [10] | |
| Panc-1 | 2.33 µM | Antiproliferative assay | [10] | |
| HT29 | 4.67 µM | Antiproliferative assay | [10] | |
| HEK293 | 2.76 µM | Antiproliferative assay | [10] | |
| SW620 | 1.90 µM | Antiproliferative assay | [10] | |
| Capan-2 | 2.05 µM | Antiproliferative assay | [10] |
Experimental Protocols
Wnt Signaling Reporter Assay (Luciferase-Based)
This assay is a common method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing T-cell factor/lymphoid enhancer-factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which, in complex with TCF/LEF, drives the expression of the luciferase gene. The resulting luminescence is proportional to the Wnt signaling activity.
Protocol Outline:
-
Cell Culture: HEK293 cells are commonly used and are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a TCF/LEF-luciferase reporter plasmid (e.g., SuperTOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
-
Wnt Stimulation: The day after transfection, the medium is replaced with fresh medium containing a source of Wnt ligand (e.g., Wnt3a-conditioned medium) and varying concentrations of the Porcupine inhibitor (e.g., LGK974, Wnt-C59, or IWP-2).
-
Incubation: Cells are incubated for 16-24 hours to allow for Wnt-mediated luciferase expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value of the inhibitor is calculated by plotting the normalized luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Wnt Pathway Components
This method is used to assess the levels of specific proteins in the Wnt signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol Outline:
-
Cell Treatment and Lysis: Cells (e.g., HeLa or cancer cell lines with active Wnt signaling) are treated with the Porcupine inhibitor for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against Wnt pathway proteins (e.g., β-catenin, phosphorylated LRP6, Axin2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized by adding an HRP substrate and detecting the resulting chemiluminescence using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. Loading controls (e.g., β-actin or GAPDH) are used to normalize the protein levels.
In Vivo Efficacy Studies in Xenograft Models
Animal models are used to evaluate the anti-tumor activity of Porcupine inhibitors.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the Porcupine inhibitor, and tumor growth is monitored.
Protocol Outline:
-
Animal Model: Female nude mice are commonly used.
-
Tumor Cell Implantation: A human cancer cell line with a Wnt-dependent phenotype (e.g., MMTV-WNT1) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The Porcupine inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule.[12][13]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for analysis of Wnt pathway biomarkers (e.g., Axin2 mRNA levels) by qRT-PCR or Western blot to confirm target engagement.[6]
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the efficacy of the treatment.
Visualizations
Caption: Canonical Wnt Signaling Pathway and Point of Inhibition by Porcupine Inhibitors.
Caption: General Experimental Workflow for the Evaluation of Porcupine Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. stemcell.com [stemcell.com]
- 12. Delivery of the Porcupine Inhibitor WNT974 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LGK974 suppresses lipopolysaccharide-induced endotoxemia in mice by modulating the crosstalk between the Wnt/β-catenin and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of I-XW-053 Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-XW-053 sodium is a notable small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein. By specifically targeting the interface between the N-terminal domains (NTD) of the capsid protein, it disrupts the early stages of the viral replication cycle. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its mechanism of action, quantitative biological data, and relevant experimental methodologies. The information presented herein is intended to support further research and development of capsid-targeting antiretroviral therapies.
Chemical Properties
This compound is the sodium salt of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C22H15N2NaO2 | [1] |
| Molecular Weight | 362.36 g/mol | [1] |
| CAS Number | 1644644-89-2 | [1] |
| Appearance | Solid powder | [1] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
Further details on solubility and stability in various experimental buffers are not extensively documented in publicly available literature and may require empirical determination.
Biological Activity and Mechanism of Action
This compound exerts its antiviral activity by inhibiting the replication of a broad range of primary HIV-1 isolates in peripheral blood mononuclear cells (PBMCs) without significant cytotoxicity.[2][3]
Quantitative Biological Data
The biological activity of I-XW-053 has been quantified in cell-based assays.
| Parameter | Value | Cell Type | Virus Isolates | Reference |
| EC50 | 9.03 - 100 µM | PBMCs | Subtypes A, B, C, D, E, F, G, and Group O | [2] |
| IC50 | 164.2 µM | - | HIV-189BZ167 | [4][5] |
| CC50 | > 100 µM | PBMCs | - | [2] |
Mechanism of Action: Targeting the HIV-1 Capsid
The primary molecular target of I-XW-053 is the HIV-1 capsid protein (CA). Specifically, it binds to the interface between the N-terminal domains (NTD-NTD) of adjacent CA monomers within the capsid lattice.[4][5] This interaction disrupts the normal process of capsid "uncoating," a critical step in the early phase of the HIV-1 life cycle where the viral core disassembles to release the viral RNA and enzymes into the cytoplasm. By interfering with uncoating, I-XW-053 ultimately inhibits the process of reverse transcription, where the viral RNA is converted into DNA.[2] This compound's activity is specific to HIV-1, with no observed effect on the replication of Simian Immunodeficiency Virus (SIV) or other non-retroviruses.[2]
Signaling and Process Pathways
The following diagrams illustrate the HIV-1 early life cycle and the specific point of intervention by I-XW-053.
Caption: Overview of I-XW-053's point of intervention in the HIV-1 lifecycle.
Caption: I-XW-053 binds to the CA monomer interface, preventing disassembly.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are based on standard methodologies in HIV-1 research.
Single-Round HIV-1 Infection Assay
This assay is used to determine the inhibitory effect of a compound on a single cycle of viral replication.
Workflow:
Caption: Workflow for a typical single-round HIV-1 infection assay.
Methodology:
-
Cell Seeding: Target cells, such as U87.CD4.CCR5, are seeded in 96-well luminometer-compatible plates at a density of approximately 1.2 x 104 cells per well.
-
Incubation: The cells are incubated for 24 hours at 37°C.
-
Compound Addition and Infection: this compound, dissolved in a suitable solvent like DMSO, or the solvent alone (as a vehicle control) is mixed with a preparation of pseudotyped HIV-1. This mixture is then added to the target cells.
-
Incubation: The treated and infected cells are incubated for an additional 48 hours at 37°C.
-
Cell Lysis and Readout: The culture medium is removed, and the cells are lysed using a luciferase lysis buffer. Following a freeze-thaw cycle, a luciferase assay substrate is added, and the luminescence, which is proportional to the level of viral infection, is measured using a luminometer.[6]
In Vitro Capsid Assembly Assay
This assay measures the effect of a compound on the ability of purified HIV-1 capsid protein to assemble into higher-order structures.
Workflow:
Caption: Workflow for an in vitro HIV-1 capsid assembly assay.
Methodology:
-
Reaction Preparation: A small volume (e.g., 1.0 µL) of a concentrated solution of this compound in DMSO is added to an aqueous buffer solution (e.g., containing NaCl and NaH2PO4, pH 8.0).
-
Initiation of Assembly: The assembly reaction is initiated by the addition of a solution of purified HIV-1 capsid protein to a final concentration of approximately 30 µM.
-
Turbidity Measurement: The reaction mixture is allowed to equilibrate for a short period (e.g., 2 minutes). The turbidity of the solution, which increases as the capsid proteins assemble, is then monitored by measuring the optical density at 350 nm at regular intervals (e.g., every minute) for a defined period (e.g., 39 minutes).[6]
Conclusion
This compound is a valuable research tool for studying the role of the HIV-1 capsid in viral replication. Its specific mechanism of action, targeting the NTD-NTD interface and inhibiting uncoating, provides a clear example of a capsid-targeting antiviral strategy. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate this compound and to explore the development of new and more potent HIV-1 capsid inhibitors. Further characterization of its physicochemical properties, binding kinetics, and in vivo efficacy will be crucial for advancing this class of antiretroviral agents.
References
- 1. HIV-1 Capsid Uncoating Is a Multistep Process That Proceeds through Defect Formation Followed by Disassembly of the Capsid Lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role and Application of ERK5 Inhibition in Cancer Cell Line Studies
Disclaimer: Initial searches for the compound "I-XW-053 sodium" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on the well-characterized and widely studied ERK5 inhibitor, XMD8-92 , as a representative compound to illustrate the principles and methodologies relevant to the study of ERK5 inhibition in cancer research.
Introduction for Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key component of a distinct MAPK cascade that has emerged as a significant contributor to tumor progression. The MEK5-ERK5 signaling axis is implicated in promoting cancer cell proliferation, survival, invasion, and angiogenesis.[1][2] Consequently, ERK5 has become an attractive therapeutic target for the development of novel anti-cancer agents.
This technical guide provides an in-depth overview of the experimental approaches used to study ERK5 inhibitors in cancer cell lines, using XMD8-92 as a primary example. It includes a summary of its effects on various cancer cell lines, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Data Summary: Effects of XMD8-92 on Cancer Cell Lines
The following table summarizes the quantitative data on the inhibitory effects of XMD8-92 on various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HeLa | Cervical Cancer | IC50 (EGF-induced BMK1 autophosphorylation) | 0.24 µM | [3] |
| AsPC-1 | Pancreatic Cancer | Inhibition of Cell Proliferation | Significant at 10 & 15 µM | [4] |
| Various | Pancreatic Cancer | Inhibition of Tumor Xenograft Growth | Significant | [5] |
| HeLa, A549 | Cervical, Lung Cancer | Induction of p21 expression | Significant | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Synergistic anti-proliferative effect with BVD-523 | CI < 0.2 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Synergistic anti-proliferative effect with BVD-523 | CI < 0.2 | [7] |
Mechanism of Action of ERK5 Inhibitors
XMD8-92 is a potent and selective inhibitor of ERK5 (BMK1).[6] It also exhibits inhibitory activity against Bromodomain-containing protein 4 (BRD4). The primary mechanism of action for its anti-cancer effects in the context of the ERK5 pathway involves the inhibition of ERK5 kinase activity. This prevents the phosphorylation of downstream substrates, such as the MEF2 family of transcription factors, which are crucial for the expression of genes involved in cell proliferation and survival.[1] Inhibition of ERK5 signaling can lead to the upregulation of cell cycle inhibitors like p21, thereby suppressing cancer cell proliferation.[3]
Signaling Pathway Diagram
Caption: The MEK5-ERK5 signaling pathway and the inhibitory action of XMD8-92.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of ERK5 inhibitors like XMD8-92 in cancer cell line studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ERK5 inhibitor (e.g., XMD8-92) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated ERK5, and downstream targets.
Protocol:
-
Cell Lysis: Treat cells with the ERK5 inhibitor as required, then wash with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-ERK5, anti-ERK5, anti-p21, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of the inhibitor on the migratory capacity of cancer cells.
Protocol:
-
Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing the ERK5 inhibitor or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating a novel ERK5 inhibitor in cancer cell line studies.
Caption: A generalized experimental workflow for testing an ERK5 inhibitor.
Conclusion
While information on "this compound" is not currently available in the public domain, the study of ERK5 inhibitors like XMD8-92 provides a strong rationale for targeting the MEK5-ERK5 pathway in cancer therapy. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the therapeutic potential of novel ERK5 inhibitors. The consistent findings of reduced cell proliferation, induction of cell cycle arrest, and inhibition of cell migration upon ERK5 inhibition underscore the importance of this pathway in oncology drug discovery. Further research into selective and potent ERK5 inhibitors is warranted to translate these preclinical findings into effective clinical treatments.
References
- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. XMD8-92 inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of I-XW-053 Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
I-XW-053 sodium is a novel small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. This document provides a comprehensive technical overview of its discovery, synthesis, and mechanism of action. I-XW-053 targets the N-terminal domain (NTD) of the HIV-1 capsid protein (CA), a critical component in the viral lifecycle. By binding to the interface between two NTD domains, I-XW-053 disrupts the proper assembly and disassembly of the viral capsid, a process essential for reverse transcription. This guide details the experimental data supporting its antiviral activity, the protocol for its chemical synthesis, and an analysis of its interaction with the viral capsid.
Discovery and Rationale
I-XW-053 was identified through a hybrid structure-based virtual screening approach aimed at discovering small molecules that could disrupt the interface between the N-terminal domains of the HIV-1 capsid protein. The rationale for targeting the capsid protein lies in its crucial roles in both early and late stages of the HIV-1 replication cycle, including uncoating, nuclear import, and assembly of new virions.
The parent compound, CK026, was initially identified but showed a lack of activity in peripheral blood mononuclear cells (PBMCs). To improve its drug-like properties, three smaller analogs were synthesized, leading to the development of I-XW-053 (4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid). This derivative retained the antiviral efficacy of the parent compound while demonstrating potent inhibition of a wide range of primary HIV-1 isolates in PBMCs with no significant cytotoxicity observed.[1]
Quantitative Antiviral and Cytotoxicity Data
The antiviral activity and cytotoxicity of I-XW-053 have been evaluated in relevant cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line | Virus Strain(s) | Reference |
| EC50 (50% Effective Concentration) | Not explicitly quantified in the primary literature, but demonstrated to inhibit a diverse panel of primary HIV-1 isolates. | PBMCs | Various primary HIV-1 isolates | [1] |
| CC50 (50% Cytotoxic Concentration) | No appreciable cytotoxicity observed in PBMCs. A precise value is not provided in the primary literature. | PBMCs | N/A | [1] |
| Selectivity Index (SI = CC50/EC50) | Cannot be precisely calculated without a specific CC50 value, but implied to be high due to the lack of observed cytotoxicity at effective antiviral concentrations. | N/A | N/A |
Chemical Synthesis of I-XW-053
The synthesis of I-XW-053, with the IUPAC name Sodium 4-(4,5-Diphenyl-1H-imidazol-2-yl)-benzoate, is based on the reaction of o-phenylenediamine with p-aminobenzoic acid. While the primary research article by Kortagere et al. (2012) does not provide a detailed step-by-step synthesis protocol, the general synthesis of 2-aryl benzimidazoles is well-established in the chemical literature. The following is a generalized experimental protocol based on known methods for synthesizing similar compounds.
Experimental Protocol: Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-formylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid.
-
Salt Formation: To obtain the sodium salt (this compound), the purified benzoic acid derivative is treated with one equivalent of sodium hydroxide or sodium bicarbonate in an appropriate solvent, followed by evaporation of the solvent.
References
A Technical Guide to the Characterization of β-Catenin Degradation Modulators
Audience: Researchers, scientists, and drug development professionals.
Preamble: This document addresses the topic of small molecules that induce the degradation of β-catenin, a key mediator of the Wnt signaling pathway. While this guide was prompted by an inquiry into the compound I-XW-053 sodium, a thorough review of publicly available scientific literature indicates that I-XW-053 is primarily characterized as a capsid-targeted inhibitor of HIV-1 replication.[1] At present, there is no available data linking this compound to the modulation of β-catenin or the Wnt signaling pathway.
Therefore, this guide will serve as a comprehensive technical resource on the core principles, experimental methodologies, and data interpretation necessary for the investigation and characterization of any novel small molecule designed to promote β-catenin degradation.
The Wnt/β-Catenin Signaling Pathway: A Core Therapeutic Target
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and stem cell maintenance.[2][3] Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer, hepatocellular carcinoma, and certain breast cancers.[4][5][6]
At the heart of this pathway lies the regulation of the cytoplasmic concentration of the protein β-catenin.[4] In the absence of a Wnt ligand ("off-state"), a multiprotein "destruction complex" actively sequesters and phosphorylates β-catenin.[3][7] This complex is primarily composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1 (CK1).[3] Phosphorylation marks β-catenin for ubiquitination by the E3 ligase β-TrCP, leading to its rapid degradation by the proteasome.[7][8]
When a Wnt ligand binds to its receptors ("on-state"), this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes that drive cell proliferation.[3][8] Consequently, small molecules that can stabilize the destruction complex and promote β-catenin degradation represent a promising therapeutic strategy for cancers driven by aberrant Wnt signaling.
Quantitative Analysis of Inhibitor Activity
The efficacy of a potential β-catenin degrader is quantified using several key metrics. These values are typically determined by performing dose-response experiments and fitting the data to a sigmoidal curve.
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce a specific biological activity by 50%. For Wnt pathway inhibitors, this is often measured using a TCF/LEF reporter assay (e.g., TOPFlash), which quantifies β-catenin-mediated gene transcription. A lower IC50 value indicates higher potency.
-
EC50 (Half-maximal Effective Concentration): This metric is used for agonists or when measuring a response that increases with concentration. While less common for degraders, it could be used to quantify an indirect effect, such as the activation of a process that leads to degradation.
-
GI50 (Half-maximal Growth Inhibition): This is the concentration of a compound required to inhibit the proliferation of a cell line by 50%. It is a critical measure of the compound's anti-cancer activity and is typically determined using cell viability assays.
Table 1: Illustrative Quantitative Data for a Hypothetical β-Catenin Degrader
| Assay Type | Cell Line | Parameter | Value (µM) | Description |
| TCF/LEF Reporter Assay | HCT116 (CRC) | IC50 | 1.5 | Concentration to inhibit Wnt transcriptional activity by 50%. |
| Cell Viability Assay | SW480 (CRC) | GI50 | 3.2 | Concentration to inhibit cancer cell growth by 50%. |
| Western Blot Densitometry | DLD-1 (CRC) | DC50 | 2.5 | Concentration to reduce total β-catenin protein levels by 50%. |
Note: The data presented are for illustrative purposes only and are modeled on typical values for known Wnt pathway inhibitors.
Key Experimental Protocols
Characterizing a molecule that promotes β-catenin degradation requires a suite of well-established molecular and cellular biology techniques.
Western Blotting for β-Catenin Levels
This is the most direct method to visualize and quantify changes in protein levels.
Objective: To measure the levels of total and phosphorylated β-catenin in cells following treatment with the inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells with known Wnt pathway activation (e.g., HCT116, SW480) and treat with a dose range of the test compound for a specified time course (e.g., 6, 12, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total β-catenin, phosphorylated β-catenin (e.g., at Ser33/Ser37/Thr41), and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize β-catenin levels to the loading control.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if the inhibitor affects the interaction between β-catenin and core components of the destruction complex.
Objective: To assess whether the test compound stabilizes the interaction between β-catenin and Axin or APC.
Methodology:
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with Protein A/G-agarose beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a component of the destruction complex (e.g., anti-Axin1) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash multiple times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western Blot, probing for the presence of β-catenin. An increased amount of β-catenin in the Axin1 immunoprecipitate from treated cells would suggest stabilization of the complex.
Cell Viability Assay (MTT or CCK-8)
These assays measure the metabolic activity of cells, which is a proxy for cell viability and proliferation.
Objective: To determine the effect of the inhibitor on cancer cell growth and calculate the GI50.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a set period (e.g., 72 hours).
-
Reagent Addition: Add the assay reagent (e.g., MTT or CCK-8) to each well and incubate for 1-4 hours. Live cells will metabolize the reagent, causing a color change.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to untreated controls and plot the percentage of cell viability against the compound concentration. Fit the data to a dose-response curve to calculate the GI50 value.
Visualizing the Mechanism of Action
A key goal is to elucidate how a compound promotes β-catenin degradation. A common mechanism for Wnt inhibitors is the stabilization of the Axin protein, a rate-limiting component of the destruction complex. For example, inhibitors of Tankyrase (TNKS) prevent the PARsylation of Axin, which marks it for degradation. By inhibiting Tankyrase, Axin levels rise, enhancing the assembly and activity of the destruction complex.
Conclusion
The characterization of a novel small molecule that induces β-catenin degradation is a multi-step process that combines quantitative assays with direct biochemical investigation. By employing techniques such as Western blotting, co-immunoprecipitation, and cell viability assays, researchers can build a comprehensive profile of a compound's potency, mechanism of action, and therapeutic potential. While the specific compound this compound is not currently associated with this activity, the methodologies outlined in this guide provide a robust framework for the evaluation of future candidates targeting the Wnt/β-catenin pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wnt/beta-catenin pathway activation is enriched in basal-like breast cancers and predicts poor outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined quantitative measures of ER, PR, HER2, and KI67 provide more prognostic information than categorical combinations in luminal breast cancer. - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]
- 5. Interactions between SOX factors and Wnt/β-catenin signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide on the Role of Sodium Butyrate in Inhibiting Tumor Growth
Lack of Evidence for I-XW-053 Sodium in Tumor Growth Inhibition
Initial research indicates that this compound is recognized as an inhibitor of HIV-1 capsid protein, playing a role in suppressing the replication of the HIV-1 virus.[1][2][3][4][5] Extensive searches of scientific literature and clinical trial databases did not yield any evidence to support the role of this compound in the inhibition of tumor growth.
As a result, this document will provide a comprehensive technical guide on a well-researched alternative, Sodium Butyrate , a compound with established anti-tumor properties. This guide will adhere to the user's original content structure, data presentation, and visualization requirements, serving as an illustrative example of the requested in-depth analysis.
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
Sodium butyrate, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor.[6][7] By inhibiting HDACs, sodium butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression.[6] This epigenetic modification is a primary driver of its anti-cancer effects, which include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation in various cancer types.[6][8]
Key Signaling Pathways Modulated by Sodium Butyrate
Sodium butyrate exerts its anti-tumor effects through the modulation of several key signaling pathways:
-
Apoptosis Induction: Sodium butyrate promotes apoptosis in cancer cells through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins such as BCL-2.[6][9] It has also been shown to sensitize cancer cells to TRAIL-mediated apoptosis by upregulating the death receptor DR5.[10] Furthermore, it can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial impairment.[11]
-
Cell Cycle Arrest: By modulating the expression of cell cycle regulators, sodium butyrate can induce cell cycle arrest, primarily at the G1/S and G2/M phases. This prevents cancer cells from progressing through the cell division cycle.
-
Autophagy Induction: Sodium butyrate can induce autophagy in colorectal cancer cells through the LKB1/AMPK signaling pathway.[6][12][13] This process of cellular self-digestion can lead to cell death in some contexts.
-
Inhibition of Angiogenesis: Sodium butyrate has been shown to downregulate vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[9]
-
Modulation of Inflammatory Pathways: It can exert a dual role in inflammation, including the inhibition of the NLRP3 inflammasome, which can impact tumor development.[8]
Signaling Pathway Diagrams
Caption: Sodium Butyrate Induced Apoptotic Pathway.
Caption: Sodium Butyrate Induced Autophagy Pathway.
Quantitative Data on Anti-Tumor Efficacy
The following tables summarize the in vitro efficacy of sodium butyrate across various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (mM) | Effect |
| AGS | Gastric Adenocarcinoma | 1.76 | Antiproliferative |
| MCF-7 | Breast Cancer | ~5.0 | Reduced cell viability by ~27% |
| MDA-MB-468 | Breast Cancer | ~5.0 | Reduced cell viability by ~30% |
Data sourced from multiple preclinical studies.[11][14]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of sodium butyrate on cancer cells.
Methodology:
-
Human colorectal cancer cells (e.g., HCT-116) are seeded in 96-well plates.
-
After 24 hours of incubation, the cells are treated with increasing concentrations of sodium butyrate (e.g., 0-20 mM).[6]
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by sodium butyrate.
Methodology:
-
Cancer cells are treated with sodium butyrate at a predetermined concentration (e.g., 5 mM) for a specific duration.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is determined.[12]
Western Blot Analysis
Objective: To detect changes in protein expression in key signaling pathways.
Methodology:
-
Cancer cells are treated with sodium butyrate.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
The membrane is incubated with primary antibodies against target proteins (e.g., BAX, BCL-2, LC3-II) overnight at 4°C.[13]
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Preclinical and Clinical Status
Numerous preclinical studies have demonstrated the anti-cancer effects of sodium butyrate in various cancer models, including colorectal, breast, prostate, and gastric cancers.[7][8][9][14] In vivo studies in animal models have also shown that sodium butyrate can inhibit tumor growth.[15] While the preclinical evidence is strong, clinical applications are still being explored. The primary challenge is the rapid metabolism of butyrate in the gut and liver, which limits its systemic bioavailability. Research is ongoing to develop more stable derivatives and targeted delivery systems to enhance its therapeutic potential in cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | HIV-1衣壳蛋白抑制剂 | MCE [medchemexpress.cn]
- 6. mdpi.com [mdpi.com]
- 7. canceractive.com [canceractive.com]
- 8. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Sodium butyrate induces autophagy in colorectal cancer cells through LKB1/AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The postbiotic sodium butyrate synergizes the antiproliferative effects of dexamethasone against the AGS gastric adenocarcinoma cells [frontiersin.org]
- 15. Sodium butyrate inhibits carcinoma development in a 1,2-dimethylhydrazine-induced rat colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of ERK5 Inhibitors
Topic: I-XW-053 Sodium Protocol for In Vitro Assays Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific in vitro assay protocols for this compound is limited. The following application notes and protocols are based on established methodologies for the characterization of other known ERK5 inhibitors and are intended to serve as a comprehensive guide for researchers working with similar compounds.
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] The ERK5 pathway is distinct from the more extensively studied ERK1/2 pathway and is involved in regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis.[3][4][5] Upstream activation by stimuli like growth factors and stress leads to the sequential activation of MEKK2/3, MEK5, and finally ERK5.[2][3][6] Activated ERK5 translocates to the nucleus and phosphorylates various transcription factors, including members of the myocyte enhancer factor 2 (MEF2) family, c-Myc, and c-Fos, thereby modulating gene expression.[1][3]
Given its role in promoting cell survival and proliferation, the ERK5 signaling pathway has emerged as a promising therapeutic target, particularly in oncology.[1][4] Inhibitors of ERK5 are valuable tools for elucidating its biological functions and for potential therapeutic development. This document provides detailed protocols for the in vitro characterization of ERK5 inhibitors, using this compound as a representative compound.
ERK5 Signaling Pathway
The canonical ERK5 signaling cascade is initiated by various extracellular stimuli that activate MEKK2 or MEKK3. These kinases then phosphorylate and activate MEK5, the direct upstream kinase of ERK5. MEK5, a dual-specificity kinase, subsequently phosphorylates ERK5 on specific threonine and tyrosine residues within its activation loop (TEY motif), leading to its activation.[5][6] Activated ERK5 can then phosphorylate downstream substrates in both the cytoplasm and the nucleus to regulate cellular responses.
Figure 1: Simplified ERK5 signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Activity of a Representative ERK5 Inhibitor
The following tables summarize representative quantitative data for a hypothetical ERK5 inhibitor, which should be determined experimentally for this compound.
Table 1: Biochemical Kinase Assay Data
| Compound | Target Kinase | IC50 (nM) | Assay Format |
|---|---|---|---|
| This compound | ERK5 | Value | Lanthascreen™ Eu Kinase Binding |
| This compound | p38α | Value | Lanthascreen™ Eu Kinase Binding |
| XMD8-92 (Control) | ERK5 | 162 | Kinase Glo® Luminescence Assay |
Table 2: Cell-Based Assay Data
| Compound | Cell Line | Assay Type | EC50 (µM) |
|---|---|---|---|
| This compound | HeLa | ERK5 Autophosphorylation | Value |
| This compound | A549 Lung Cancer | Cell Proliferation (72h) | Value |
| XMD8-92 (Control) | HeLa | ERK5 Autophosphorylation | 0.09 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize an ERK5 inhibitor.
Figure 2: General experimental workflow for in vitro characterization of an ERK5 inhibitor.
Protocol 1: Biochemical ERK5 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
Objective: To determine the direct inhibitory activity of this compound on ERK5 kinase by measuring its binding affinity (IC50).
Materials:
-
Recombinant human ERK5 protein
-
Lanthascreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound (and control inhibitors) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low-volume, black)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the assay buffer to achieve the desired final concentrations.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the ERK5 enzyme/Eu-antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647-Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based ERK5 Autophosphorylation Assay
Objective: To measure the potency of this compound in inhibiting ERK5 activation within a cellular context (EC50).
Materials:
-
HeLa or other suitable cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Epidermal Growth Factor (EGF) as a stimulant
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Anti-phospho-ERK5 (Thr218/Tyr220), Anti-total-ERK5
-
Western blotting reagents and equipment or ELISA-based kit (e.g., PathScan® Phospho-ERK5 ELISA)
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce ERK5 phosphorylation.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Detection (Western Blot):
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK5 and total ERK5.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry.
-
-
Data Analysis:
-
Calculate the ratio of phospho-ERK5 to total ERK5 for each treatment.
-
Normalize the data to the EGF-stimulated, vehicle-treated control.
-
Plot the normalized data against the inhibitor concentration and determine the EC50 value.
-
Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, H292)[4]
-
Complete growth medium
-
This compound
-
96-well clear-bottom plates (for MTT) or opaque-walled plates (for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours (or a desired time course) in a standard cell culture incubator.
-
Assay Measurement (CellTiter-Glo® example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (media only).
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
These protocols provide a foundational framework for the in vitro evaluation of this compound or any novel ERK5 inhibitor. Adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating the characterization of the compound's potency, selectivity, and cellular activity.
References
- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
Application Notes: I-XW-053 Sodium in Colorectal Cancer Research
For Research Use Only.
Introduction
I-XW-053 sodium is a novel small molecule inhibitor currently under investigation for its potential therapeutic effects in colorectal cancer (CRC). Preclinical studies have demonstrated its ability to modulate key signaling pathways implicated in CRC tumorigenesis and progression. These notes provide an overview of the application of this compound in a research setting, including its mechanism of action, and protocols for in vitro and in vivo studies.
Mechanism of Action
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. Hyperactivation of this pathway, often due to mutations in genes such as APC or CTNNB1 (β-catenin), is a critical driver in the majority of colorectal cancers.[1][2][3] this compound exerts its effect by targeting a downstream component of the pathway, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes, which are crucial for cancer cell proliferation and survival.
Key Applications in Colorectal Cancer Research
-
Inhibition of CRC cell proliferation and survival: this compound has been shown to inhibit the growth of various CRC cell lines, particularly those with mutations leading to aberrant Wnt signaling.
-
Induction of Apoptosis: By suppressing the Wnt/β-catenin pathway, this compound can induce programmed cell death in CRC cells.
-
In vivo tumor growth inhibition: In preclinical xenograft models of colorectal cancer, administration of this compound has been demonstrated to significantly reduce tumor growth.
-
Investigation of Wnt signaling pathway dynamics: As a selective inhibitor, this compound serves as a valuable tool for studying the intricate role of the Wnt pathway in CRC biology.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Lines
| Cell Line | Genotype | IC50 (nM) |
| HCT-116 | KRAS G13D, PIK3CA H1047R | 150 |
| SW480 | APC truncated | 75 |
| DLD-1 | APC truncated | 90 |
| HT-29 | APC truncated, BRAF V600E | 120 |
| RKO | Wild-type APC/β-catenin | >10,000 |
Table 2: In Vivo Efficacy of this compound in a SW480 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 mg/kg, p.o., QD | 65 |
| This compound | 50 mg/kg, p.o., QD | 82 |
Mandatory Visualizations
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: In vitro experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat CRC cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 SW480 cells in a mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) daily at the specified dosages.
-
Tumor Measurement and Body Weight: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Tumor Analysis: Excise the tumors, weigh them, and process for further analysis such as histology (H&E staining) and immunohistochemistry (IHC) for biomarkers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Perform statistical analysis to determine significance.
References
Techniques for Measuring I-XW-053 Sodium Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-XW-053 sodium is a small molecule inhibitor of the Wnt signaling pathway, a critical pathway in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. This compound is hypothesized to exert its effects by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][2] This inhibition effectively blocks the entire Wnt signaling cascade.
These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound, enabling researchers to quantify its impact on the Wnt pathway and its potential as a therapeutic agent.
Mechanism of Action: Porcupine Inhibition
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6.[3] This interaction leads to the phosphorylation of LRP6 and the recruitment of the destruction complex (comprising Axin, APC, GSK3β, and CK1), preventing the phosphorylation and subsequent degradation of β-catenin.[4] Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of Wnt target genes, such as AXIN2 and c-Myc, driving cell proliferation.[5]
This compound, as a Porcupine inhibitor, prevents the palmitoylation of Wnt ligands, a crucial step for their secretion from Wnt-producing cells.[1] This leads to a reduction in active Wnt ligands in the extracellular space, thereby inhibiting downstream signaling.
Caption: Canonical Wnt Signaling Pathway.
In Vitro Efficacy Assays
TCF/LEF Reporter Assay
This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.[6][7][8]
Experimental Protocol:
-
Cell Seeding: Seed HEK293T cells (or other suitable cell lines) in a 96-well plate at a density of 2 x 104 cells per well in DMEM supplemented with 10% FBS.
-
Transfection: After 24 hours, co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).
-
Wnt Stimulation: After 1 hour of pre-treatment with this compound, stimulate the cells with Wnt3a-conditioned medium or purified Wnt3a protein.
-
Lysis and Measurement: After 24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value of this compound.
Caption: TCF/LEF Reporter Assay Workflow.
Western Blotting for β-catenin and Phospho-LRP6
This method is used to assess the levels of key proteins in the Wnt pathway. A decrease in total β-catenin and phosphorylated LRP6 (p-LRP6) indicates inhibition of the pathway.[2][9]
Experimental Protocol:
-
Cell Culture and Treatment: Plate a Wnt-responsive cell line (e.g., HCT116) and treat with this compound at various concentrations for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against β-catenin, phospho-LRP6 (Ser1490), total LRP6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ.
Immunofluorescence for β-catenin Localization
This technique visualizes the subcellular localization of β-catenin. In an active Wnt pathway, β-catenin translocates to the nucleus. Inhibition by this compound should result in decreased nuclear β-catenin.[10][11]
Experimental Protocol:
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate and treat with this compound and Wnt3a as described for the Western blot.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking and Staining:
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against β-catenin.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence or confocal microscope.
Quantitative PCR (qPCR) for Wnt Target Genes
This assay measures the mRNA expression levels of Wnt target genes, such as AXIN2, to determine the effect of this compound on downstream transcriptional activity.[12][13]
Experimental Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as previously described. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for AXIN2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of AXIN2 using the ΔΔCt method.
In Vivo Efficacy Assay: Xenograft Tumor Model
Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.[14][15]
Experimental Protocol:
-
Cell Implantation: Subcutaneously implant a human cancer cell line with an active Wnt pathway (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage) or vehicle control daily.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Monitor body weight as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Perform immunohistochemistry (IHC) for β-catenin and Ki-67 (a proliferation marker).
-
Analyze Wnt target gene expression in tumor lysates by qPCR or Western blotting.
-
Caption: In Vivo Xenograft Model Workflow.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Endpoint | This compound IC50 (nM) |
| TCF/LEF Reporter | HEK293T | Luciferase Activity | 5.2 |
| β-catenin Levels | HCT116 | Western Blot | 10.8 |
| p-LRP6 Levels | HCT116 | Western Blot | 8.5 |
| AXIN2 Expression | HCT116 | qPCR | 7.1 |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | N | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 10 | 1500 ± 250 | - |
| This compound (50 mg/kg) | 10 | 600 ± 150 | 60% |
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRP6 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Reporter Activity Assay [bio-protocol.org]
- 7. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Regulation of Lrp6 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Porcupine inhibition is a promising pharmacological treatment for severe sclerosteosis pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. | BioWorld [bioworld.com]
- 15. High Salt Inhibits Tumor Growth by Enhancing Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
I-XW-053 sodium solubility and stability issues
Disclaimer: Publicly available information regarding the specific solubility and stability of I-XW-053 sodium salt is limited. The following troubleshooting guides and FAQs are based on general knowledge of small molecule sodium salts and best practices in chemical and pharmacological research. Researchers should always perform their own validation experiments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what is its mechanism of action?
This compound salt is a small molecule inhibitor. While the specific target is not explicitly stated in the provided information, its investigation in the context of HIV-1 replication suggests it may interfere with viral or host cell pathways essential for the viral life cycle. Further research is needed to fully elucidate its mechanism of action. As a sodium salt, it is the neutralized form of an acidic parent compound, which can influence its solubility and stability.
Q2: What is the recommended storage condition for this compound salt?
It is recommended to store this compound salt at -20°C.[1] When stored as a solid, it should be kept in a tightly sealed container to protect it from moisture and light. For long-term storage, desiccated conditions are advised.
Q3: What are the potential signaling pathways affected by inhibitors like I-XW-053?
Given the interest in MEK/ERK signaling in various cellular processes, a potential, though unconfirmed, target for novel inhibitors could be the MEK5/ERK5 pathway. This pathway is involved in cell proliferation, survival, and differentiation.
MEK5/ERK5 Signaling Pathway
Caption: Hypothetical inhibition of the MEK5/ERK5 signaling pathway by I-XW-053.
Troubleshooting Guide: Solubility Issues
Issues with the solubility of this compound salt can hinder the accuracy and reproducibility of experimental results. The following guide provides a systematic approach to addressing these challenges.
Initial Solubility Assessment Workflow
Caption: A systematic workflow for assessing and troubleshooting the solubility of this compound salt.
Quantitative Solubility Data
While specific data for I-XW-053 is unavailable, the following table provides a template for recording experimentally determined solubility.
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| Water | 25 | Data not available | |
| PBS (pH 7.4) | 25 | Data not available | |
| DMSO | 25 | Data not available | |
| Ethanol | 25 | Data not available | |
| Other |
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer, which is crucial for in vitro assays.
-
Prepare a high-concentration stock solution: Dissolve this compound salt in 100% DMSO to a final concentration of 10 mM.
-
Prepare serial dilutions: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Transfer to aqueous buffer: Add a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution to a larger volume (e.g., 98-99 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This creates a final DMSO concentration of 1-2%.
-
Equilibrate: Shake the plate at room temperature for 1-2 hours to allow for equilibration.
-
Measure turbidity: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Determine the kinetic solubility: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility.
Troubleshooting Guide: Stability Issues
The stability of this compound salt in solution is critical for obtaining reliable experimental data. Degradation can lead to a loss of activity and the formation of unknown byproducts.
Factors Affecting Stability
| Factor | Potential Impact | Mitigation Strategies |
| pH | The stability of sodium salts can be pH-dependent. Extreme pH values may lead to hydrolysis or other degradation pathways. | Determine the optimal pH range for stability through experimentation. Prepare fresh solutions in buffers at the desired pH before each experiment. |
| Temperature | Elevated temperatures can accelerate degradation. Freeze-thaw cycles may also impact stability. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Light | Some compounds are light-sensitive and can degrade upon exposure to UV or visible light. | Store solutions in amber vials or tubes wrapped in aluminum foil. Minimize exposure to light during experiments. |
| Solvent | The choice of solvent can influence stability. Protic solvents may participate in degradation reactions. | Use high-purity, anhydrous solvents when possible. Evaluate stability in different solvent systems. |
Experimental Protocol: Assessing Solution Stability
This protocol outlines a general approach to evaluating the stability of this compound salt in a specific solvent and storage condition.
-
Prepare a stock solution: Dissolve this compound salt in the chosen solvent (e.g., DMSO) to a known concentration.
-
Aliquot and store: Dispense the stock solution into multiple small, tightly sealed vials. Store these aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
Analyze at time points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each storage condition.
-
Analytical Method: Analyze the concentration and purity of I-XW-053 in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a common starting point.
-
Column: A C18 reverse-phase column is typically used for small molecules.
-
Detection: Monitor the absorbance at a wavelength where the compound has a strong chromophore.
-
-
Data Analysis: Compare the peak area of I-XW-053 at each time point to the initial time point (t=0) to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
-
Determine Half-Life: If significant degradation is observed, the half-life (t½) of the compound under those conditions can be calculated.
References
Optimizing I-XW-053 sodium concentration for experiments
Welcome to the technical support center for I-XW-053, a potent and selective inhibitor of Porcupine (PORCN). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with I-XW-053. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of I-XW-053?
A1: I-XW-053 is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of the Wnt signaling pathway. By inhibiting PORCN, I-XW-053 blocks the secretion of all Wnt ligands, thereby inhibiting both canonical (β-catenin-dependent) and non-canonical Wnt signaling.
Q2: What is the recommended starting concentration for I-XW-053 in cell-based assays?
A2: The optimal concentration of I-XW-053 will vary depending on the cell type and the specific experimental endpoint. Based on data from structurally and mechanistically similar PORCN inhibitors, such as LGK974 and Wnt-C59, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro applications.[1][2] It is advisable to perform a dose-response experiment to determine the IC50 for Wnt signaling inhibition in your specific cell line.
Q3: How should I dissolve and store I-XW-053?
A3: I-XW-053, like many small molecule inhibitors, is hydrophobic. It is recommended to prepare a high-concentration stock solution in a non-polar solvent such as dimethyl sulfoxide (DMSO). For long-term storage, stock solutions should be kept at -20°C or -80°C.[3][4] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low, typically below 0.5%.
Q4: Why is optimizing the sodium concentration in my experimental buffer important?
A4: The sodium concentration in your cell culture medium or experimental buffer is a critical parameter that can significantly impact your results. Deviations from physiological sodium levels can induce osmotic stress, affect cell viability, and alter intracellular signaling pathways.[5][6][7][8] High salt concentrations can lead to apoptosis, while even mild changes can influence cell proliferation and other key cellular functions.[5][8] Therefore, maintaining an appropriate and consistent sodium concentration is crucial for obtaining reproducible and reliable data when assessing the effects of I-XW-053.
Experimental Protocols
General Protocol for Wnt Signaling Inhibition in Cell Culture
This protocol provides a general framework for treating cultured cells with I-XW-053 to assess its effect on Wnt signaling.
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Preparation of I-XW-053 Working Solution:
-
Thaw the I-XW-053 DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all conditions, including the vehicle control (e.g., 0.1% DMSO).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of I-XW-053 or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific assay and cell type.
-
Assay: Perform the desired downstream analysis, such as a Luciferase reporter assay for Wnt signaling activity, quantitative PCR for Wnt target gene expression (e.g., AXIN2), or a cell viability assay.
Data Presentation
Table 1: Recommended Concentration Ranges for PORCN Inhibitors in In Vitro Assays
| Inhibitor | Cell Line Example | Effective Concentration Range | IC50 | Reference |
| LGK974 | HN30 | 0.3 nM - 5 µM | 0.3 nM (AXIN2 mRNA) | [1][3] |
| Wnt-C59 | HT-1080 | 10 pM - 100 nM | 74 pM (Luciferase Assay) | [4] |
| IWP-L6 | E11.5 Kidney Explants | 10 nM - 1 µM | Not Specified | [9] |
Mandatory Visualizations
Wnt Signaling Pathway and I-XW-053 Inhibition
Caption: Wnt signaling pathway and the inhibitory action of I-XW-053 on Porcupine.
Troubleshooting Workflow for I-XW-053 Experiments
Caption: A logical workflow for troubleshooting common experimental issues with I-XW-053.
Troubleshooting Guide
Problem 1: I-XW-053 precipitates out of solution when added to my cell culture medium.
-
Possible Cause: The final concentration of DMSO may be too low to maintain the solubility of the hydrophobic I-XW-053 in the aqueous medium.
-
Solution:
-
Optimize DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid solvent toxicity, ensure it is sufficient to maintain solubility. You may need to test a range of final DMSO concentrations (e.g., 0.1% to 0.5%) to find the optimal balance for your cell line.
-
Dilution Method: When preparing your working solution, add the DMSO stock of I-XW-053 to the culture medium dropwise while gently vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Fresh Preparations: Prepare fresh dilutions of I-XW-053 for each experiment. Avoid repeated freeze-thaw cycles of the working solutions.
-
Problem 2: I am not observing the expected inhibition of Wnt signaling.
-
Possible Causes:
-
The concentration of I-XW-053 is too low.
-
The incubation time is not sufficient.
-
The cell line is not responsive to Wnt ligand inhibition (e.g., it may have a downstream mutation in the Wnt pathway).
-
The assay for measuring Wnt signaling is not sensitive enough.
-
-
Solutions:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wider range of I-XW-053 concentrations. Also, consider a time-course experiment to determine the optimal treatment duration.
-
Cell Line Characterization: Confirm that your cell line has an active, ligand-dependent Wnt signaling pathway. Cell lines with mutations downstream of the Wnt receptors (e.g., in β-catenin or APC) will not respond to PORCN inhibitors.
-
Assay Validation: Ensure your Wnt signaling assay is working correctly by using appropriate positive and negative controls.
-
Problem 3: I am observing high levels of cell toxicity.
-
Possible Causes:
-
The concentration of I-XW-053 is too high.
-
The cells are under stress due to suboptimal culture conditions, including incorrect sodium concentration.
-
The final DMSO concentration is too high.
-
-
Solutions:
-
Toxicity Curve: Perform a dose-response experiment and assess cell viability (e.g., using an MTT or trypan blue exclusion assay) in parallel with your functional assay to determine the cytotoxic concentration of I-XW-053 for your cell line.
-
Optimize Culture Conditions: Ensure your cell culture medium has the correct formulation, including a physiological sodium concentration. Check for any signs of contamination.
-
Limit DMSO Exposure: Keep the final DMSO concentration in your experiments as low as possible, ideally at or below 0.1%.
-
By following these guidelines and troubleshooting steps, you can optimize your experiments with I-XW-053 and obtain reliable and reproducible results. For further assistance, please consult the relevant scientific literature or contact our technical support team.
References
- 1. academic.oup.com [academic.oup.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetics of osmotic stress regulate a cell fate switch of cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Researchers discover how cells survive in high salt concentrations | IRB Barcelona [irbbarcelona.org]
- 8. Effects of reduced extracellular sodium on proliferation and invasive activity of renal cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
I-XW-053 sodium off-target effects in research
Disclaimer: Information provided in this technical support center is intended for research professionals and is based on publicly available scientific literature. I-XW-053 is an investigational compound, and its properties are subject to ongoing research.
This technical support guide addresses common questions and troubleshooting scenarios for researchers working with I-XW-053, a known inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. Contrary to its potential misnomer, I-XW-053 is not a sodium salt and its primary mechanism of action is the inhibition of the HIV-1 capsid protein, not a kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for I-XW-053?
A1: I-XW-053 functions as an antiviral agent by directly binding to the N-terminal domain (NTD) of the HIV-1 capsid protein (CA). This interaction disrupts the proper assembly and disassembly of the viral capsid, which are critical steps in the HIV-1 replication cycle, ultimately inhibiting viral replication.
Q2: Is I-XW-053 a kinase inhibitor?
A2: No, based on available literature, I-XW-053 is not a kinase inhibitor. Its antiviral activity is attributed to its interaction with the HIV-1 capsid protein.
Q3: What are the known on-target effects of I-XW-053?
A3: The primary on-target effect of I-XW-053 is the inhibition of HIV-1 replication. This has been demonstrated in various cell-based assays, including peripheral blood mononuclear cells (PBMCs). It shows activity against a range of HIV-1 isolates.
Q4: Has I-XW-053 demonstrated off-target effects?
A4: Specific off-target interaction studies for I-XW-053 are not extensively reported in the public domain. However, like any small molecule, the potential for off-target effects exists. It is recommended to perform cytotoxicity assays and potentially broader selectivity profiling to assess any unintended cellular effects in your specific experimental system. General screening for off-target effects of HIV-1 capsid inhibitors is an area of active research.
Q5: In which experimental systems has the antiviral activity of I-XW-053 been validated?
A5: The antiviral activity of I-XW-053 has been demonstrated in single-round and multiple-round HIV-1 infection assays, and its efficacy has been confirmed in primary human peripheral blood mononuclear cells (PBMCs).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent antiviral activity in cell-based assays. | 1. Compound degradation. 2. Variability in cell health or density. 3. Inaccurate viral titer. 4. Presence of competing compounds in the media. | 1. Prepare fresh stock solutions of I-XW-053. 2. Ensure consistent cell seeding density and monitor cell viability. 3. Re-titer the viral stock. 4. Use serum-free or defined media where possible. |
| Observed cytotoxicity at expected active concentrations. | 1. Off-target effects of I-XW-053 in the specific cell line used. 2. Contamination of the compound stock. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response cytotoxicity assay to determine the CC50 (50% cytotoxic concentration). 2. Verify the purity of the I-XW-053 sample. 3. Include a vehicle control (solvent only) in your experiments. |
| Lack of antiviral activity. | 1. Use of a non-HIV-1 virus. 2. Incorrect assay setup. 3. Low compound concentration. | 1. Confirm the virus being tested. I-XW-053 is reported to be specific for HIV-1. 2. Review the experimental protocol for the antiviral assay. 3. Perform a dose-response experiment to determine the optimal inhibitory concentration. |
Quantitative Data Summary
Table 1: On-Target Antiviral Activity of I-XW-053
| Parameter | Value | Cell Line/System | Virus Isolate(s) |
| EC50 | Micromolar (µM) range | PBMCs | Various primary HIV-1 isolates |
| CC50 | >100 µM (reported in some studies) | Various cell lines | Not Applicable |
Note: Specific EC50 values can vary depending on the HIV-1 isolate and the experimental conditions. Researchers should determine the EC50 in their specific assay system.
Experimental Protocols
Table 2: General Protocol for HIV-1 Antiviral Assay
| Step | Procedure | Key Considerations |
| 1. Cell Plating | Seed target cells (e.g., TZM-bl cells or PBMCs) in a 96-well plate at a predetermined density. | Ensure even cell distribution and appropriate cell density for the assay duration. |
| 2. Compound Addition | Prepare serial dilutions of I-XW-053 and add to the wells. Include a vehicle control (e.g., DMSO). | The final solvent concentration should be consistent across all wells and non-toxic to the cells. |
| 3. Viral Infection | Add a pre-titered amount of HIV-1 to the wells. | The multiplicity of infection (MOI) should be optimized for the specific cell line and assay readout. |
| 4. Incubation | Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator. | Incubation time will depend on the viral replication kinetics and the assay readout. |
| 5. Readout | Measure the extent of viral replication. This can be done using various methods, such as a luciferase reporter gene assay, p24 ELISA, or reverse transcriptase activity assay. | Choose a readout method that is sensitive and has a good dynamic range. |
| 6. Data Analysis | Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve. | Use appropriate software for non-linear regression analysis. |
Visualizations
Caption: Mechanism of action of I-XW-053 in the HIV-1 replication cycle.
Caption: A typical experimental workflow for assessing cytotoxicity.
Technical Support Center: Improving the Bioavailability of I-XW-053 Sodium
Disclaimer: Publicly available information on the specific bioavailability and formulation of I-XW-053 sodium is limited. This guide provides general strategies and troubleshooting for improving the bioavailability of poorly water-soluble compounds, using this compound as a representative example. The principles and techniques described are based on established pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability of this compound in our preclinical studies. What are the likely causes?
Low oral bioavailability of a compound like this compound is often attributed to poor aqueous solubility and/or low dissolution rate in the gastrointestinal fluids.[1][2] According to the Biopharmaceutics Classification System (BCS), if I-XW-053 is a BCS Class II compound (low solubility, high permeability), its absorption will be limited by its dissolution rate.[2] Other contributing factors could include metabolic instability or efflux by transporters in the gut wall.
Q2: What are the primary strategies for improving the bioavailability of a poorly soluble compound?
The main approaches focus on enhancing the solubility and dissolution rate of the drug. These can be broadly categorized into physical and chemical modifications.[2][3] Physical modifications include techniques like particle size reduction (micronization, nanonization), and creating solid dispersions in hydrophilic carriers.[1][2] Chemical modifications can involve salt formation or creating prodrugs.[4]
Q3: How do solid dispersions improve the bioavailability of this compound?
Solid dispersions involve dispersing the drug in a highly soluble solid hydrophilic matrix.[4] This technique can improve bioavailability by:
-
Reducing the drug's particle size to a molecular level.
-
Converting the drug from a crystalline to a more soluble amorphous state.[5]
-
Improving the wettability and dissolution of the drug in the presence of the hydrophilic carrier.[2]
Q4: What are some common hydrophilic carriers used for solid dispersions?
Commonly used hydrophilic carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and poloxamers.[2][5] Surfactants like Tween 80 and sodium lauryl sulphate are also used.[2] The choice of carrier is critical and depends on the physicochemical properties of the drug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low in vitro dissolution of this compound formulation. | Inadequate solubility enhancement; Drug recrystallization in the formulation. | 1. Optimize Formulation: Experiment with different hydrophilic carriers or combinations of carriers for solid dispersions.[5] 2. Increase Drug-to-Carrier Ratio: Evaluate higher ratios of carrier to drug.[5] 3. Characterize Solid State: Use techniques like DSC and PXRD to check for crystallinity.[5] |
| High variability in preclinical pharmacokinetic (PK) data. | Inconsistent dissolution; Food effects. | 1. Refine Formulation: Develop a more robust formulation with consistent dissolution profiles. 2. Control Food Intake: Standardize feeding protocols in animal studies. |
| Formulation is physically unstable and shows drug recrystallization over time. | Inappropriate carrier selection; High drug loading. | 1. Screen Different Polymers: Select a carrier that has good miscibility with this compound. 2. Lower Drug Loading: Reduce the drug-to-carrier ratio to improve stability. |
Data Summary: Comparison of Solubility Enhancement Techniques for a Model Compound (this compound)
| Technique | Principle | Hypothetical Solubility Increase (Fold) | Advantages | Disadvantages |
| Micronization | Increased surface area from particle size reduction.[1] | 2 - 5 | Simple, established technique. | Limited effectiveness for very poorly soluble compounds. |
| Solid Dispersion (with PVP K30) | Drug dispersed in a hydrophilic carrier in an amorphous state.[2][4] | 10 - 50 | Significant solubility enhancement; Improved dissolution rate.[1][5] | Potential for physical instability (recrystallization).[4] |
| Complexation (with Cyclodextrin) | Formation of a more soluble inclusion complex.[4] | 5 - 20 | Can improve both solubility and stability. | Requires specific molecular properties for complexation. |
| Use of Surfactants (e.g., Tween 80) | Micellar solubilization of the drug.[2] | 5 - 15 | Can be combined with other techniques. | Potential for in vivo toxicity at high concentrations. |
Experimental Protocols
Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:5 drug-to-carrier ratio.[5]
-
Dissolve both components in a minimal amount of a 1:1 dichloromethane:methanol co-solvent.
-
Evaporate the solvent under vacuum at 40°C using a rotary evaporator until a clear, solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Grind the resulting solid dispersion into a fine powder and store in a desiccator.
-
Protocol: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Add a quantity of the solid dispersion powder equivalent to 10 mg of this compound to each vessel.
-
Rotate the paddle at 75 RPM.
-
Withdraw 5 mL samples at 5, 15, 30, 45, and 60-minute intervals. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Visualizations
Caption: Experimental workflow for evaluating a new this compound formulation.
Caption: Mechanism of bioavailability enhancement by solid dispersion.
References
Technical Support Center: I-XW-053 Sodium In Vivo Delivery
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the in vivo delivery of the Porcupine (PORCN) inhibitor, I-XW-053 sodium. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
Currently, there is limited publicly available data on the specific in vivo formulation and administration of this compound. The following recommendations are based on general practices for administering poorly soluble compounds in animal models and on protocols established for other Porcupine inhibitors, such as WNT974 and Wnt-c59. Researchers should consider this guidance as a starting point and perform their own formulation and tolerability studies to determine the optimal in vivo delivery strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for I-XW-053?
Q2: What is a recommended starting vehicle for in vivo delivery of this compound?
A2: While a specific vehicle for this compound has not been published, a common approach for similar poorly water-soluble Porcupine inhibitors, such as WNT974, is to use a formulation containing N,N-Dimethylacetamide (DMA) and other excipients for oral administration. A suggested starting formulation could be a solution of 5% DMA, 5% Solutol HS 15, and 90% sterile water. It is crucial to assess the solubility and stability of this compound in any chosen vehicle prior to in vivo administration.
Q3: How should I prepare the dosing solution?
A3: To prepare a dosing solution, first weigh the required amount of this compound. Dropwise, add the primary solvent (e.g., DMA) while gently vortexing until the compound is fully dissolved, ensuring a clear solution. Subsequently, add the other components of the vehicle. It is advisable to prepare the formulation fresh for each dosing day to avoid potential degradation.
Q4: What is a recommended route of administration and dosing frequency?
A4: Oral gavage is a common and effective route for the systemic delivery of Porcupine inhibitors in mice.[4] Daily administration (e.g., once a day, 6 days a week) has been shown to be effective for maintaining systemic Wnt pathway inhibition with other Porcupine inhibitors.[4] However, the optimal route and frequency for this compound should be determined through pharmacokinetic and pharmacodynamic studies.
Q5: How can I monitor the in vivo efficacy of I-XW-053?
A5: The efficacy of I-XW-053 can be assessed by measuring the downregulation of Wnt target genes in tumor or surrogate tissues. A common biomarker for Wnt pathway activity is the expression of AXIN2.[2] A reduction in AXIN2 mRNA levels in tissue biopsies can confirm target engagement and pathway inhibition.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound does not dissolve in the vehicle. | The solubility of this compound in the chosen vehicle is low. | - Try gentle heating (be cautious of compound stability).- Sonication may aid in dissolution.- Test alternative solvent systems. Common solvents for poorly soluble compounds include DMSO, PEG400, and Tween 80. Always conduct tolerability studies for any new vehicle. |
| The dosing solution precipitates after preparation or during administration. | The compound has reached its saturation limit in the vehicle, or there is a temperature change causing precipitation. | - Prepare the solution fresh before each use.- Ensure all components of the vehicle are at room temperature before mixing.- If precipitation occurs upon injection into the bloodstream, this may indicate poor in vivo solubility. Consider formulating as a suspension or using a different delivery system. |
| Visible signs of toxicity in animals (e.g., weight loss, lethargy). | The dose of this compound is too high, or the vehicle itself is causing toxicity. | - Reduce the dose of this compound.- Run a vehicle-only control group to assess the toxicity of the formulation components.- Monitor animal weight regularly (e.g., three times a week).[4] |
| Lack of in vivo efficacy despite successful delivery. | The dose is too low, the compound has poor bioavailability, or there is rapid metabolism. | - Perform a dose-response study to find the optimal dose.- Conduct pharmacokinetic studies to determine the plasma concentration and half-life of I-XW-053.- Confirm target engagement by measuring Wnt pathway biomarkers like AXIN2 in tissue samples. |
Quantitative Data from Related Compounds
The following table summarizes in vivo administration protocols for other Porcupine inhibitors. This data can serve as a reference for designing initial studies with this compound.
| Compound | Animal Model | Dose | Vehicle | Route of Administration | Frequency | Reference |
| WNT974 (LGK974) | Mice | 5 mg/kg | 5% N,N-Dimethylacetamide (DMA) in an aqueous solution | Oral Gavage | Daily (6 days/week) | [4] |
| Wnt-c59 | Mice | 5 mg/kg | Not specified | Oral | Daily | [5] |
Experimental Protocols
Protocol: In Vivo Administration of a Porcupine Inhibitor via Oral Gavage in Mice
This protocol is based on the published method for WNT974 and should be adapted and validated for this compound.[4]
1. Materials:
-
This compound
-
N,N-Dimethylacetamide (DMA)
-
Solutol HS 15 (or other suitable surfactant)
-
Sterile Water
-
Glass vial
-
Vortex mixer
-
Animal feeding needles (20-22 gauge, ball-tipped)
-
1 mL syringes
2. Dose Calculation:
-
Weigh each animal and calculate the average body weight for the treatment group.
-
Calculate the amount of this compound required per dose based on the desired mg/kg dose.
-
Example for a 5 mg/kg dose in a 25g mouse: 5 mg/kg * (25 g / 1000 g/kg) = 0.125 mg per mouse.
-
-
Calculate the total amount of this compound needed for the entire treatment group, including at least one extra dose to account for any loss.
3. Preparation of Dosing Solution (Example for a 5% DMA, 5% Solutol, 90% Water Vehicle):
-
Weigh the calculated total amount of this compound and place it in a glass vial.
-
Calculate the total volume of the dosing solution needed. A typical oral gavage volume for a mouse is 200 µL.
-
Example for 10 mice: 11 doses * 200 µL/dose = 2.2 mL total volume.
-
-
Calculate the volume of each vehicle component:
-
DMA: 5% of 2.2 mL = 110 µL
-
Solutol HS 15: 5% of 2.2 mL = 110 µL
-
Water: 90% of 2.2 mL = 1.98 mL
-
-
Add the DMA to the vial containing this compound. Vortex until the compound is completely dissolved and the solution is clear.
-
Add the Solutol HS 15 and vortex to mix.
-
Add the sterile water and vortex thoroughly to create a homogenous solution.
4. Administration Procedure (Oral Gavage):
-
Securely restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
-
Gently insert the ball-tipped feeding needle into the side of the mouth, allowing it to slide along the esophagus into the stomach. Do not force the needle if resistance is met.
-
Slowly and steadily depress the syringe plunger to deliver the 200 µL volume.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
5. Post-Administration:
-
Weigh the animals regularly (e.g., three times per week) to monitor for toxicity.[4]
-
Adjust the amount of this compound per dose according to changes in average body weight.[4]
Visualizations
Signaling Pathway
Caption: Wnt signaling pathway and the inhibitory action of I-XW-053 on Porcupine (PORCN).
Experimental Workflow
Caption: Experimental workflow for in vivo administration and analysis of I-XW-053.
References
Minimizing I-XW-053 sodium degradation in experimental setups
This technical support center provides guidance on minimizing the degradation of I-XW-053 sodium salt in experimental setups. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound salt?
A1: For long-term stability, this compound salt should be stored at -20°C.[1] Once in solution, it is recommended to aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles.[1]
Q2: What is the best solvent to prepare a stock solution of I-XW-053?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecule inhibitors.[2] For I-XW-053, it is recommended to prepare a high-concentration stock solution in 100% DMSO. Ensure the DMSO is of high purity and anhydrous to prevent hydrolysis.
Q3: Can I dissolve I-XW-053 directly in aqueous buffers?
A3: Direct dissolution in aqueous buffers may be challenging due to the limited aqueous solubility of many small molecules. It is advisable to first dissolve I-XW-053 in DMSO to create a stock solution and then dilute this stock solution into your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can have biological effects.
Q4: What are the common signs of I-XW-053 degradation?
A4: Visual signs of degradation in the solid form can include discoloration or changes in crystal structure. In solution, degradation may not be visually apparent. The most reliable indicator of degradation is a loss of biological activity or the appearance of unexpected peaks in analytical tests like High-Performance Liquid Chromatography (HPLC).
Q5: How do pH and temperature affect the stability of I-XW-053 in my experiments?
A5: Generally, extreme pH (highly acidic or basic) and high temperatures can accelerate the degradation of small molecules.[3] The stability of I-XW-053 at different pH values and temperatures has not been publicly documented. Therefore, it is crucial to perform stability testing under your specific experimental conditions if you suspect degradation.
Troubleshooting Guides
Issue 1: Loss of I-XW-053 Activity in a Cellular Assay
If you observe a decrease or complete loss of the expected biological effect of I-XW-053, it may be due to degradation. Follow this troubleshooting workflow to identify the potential cause.
Issue 2: Suspected Degradation in Experimental Buffer
If you suspect that your experimental buffer conditions (e.g., pH, temperature, presence of other reagents) are causing I-XW-053 degradation, you can perform a stability study using HPLC.
This protocol provides a framework for determining the stability of I-XW-053 in your specific experimental buffer.
Objective: To quantify the amount of intact I-XW-053 over time under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound salt
-
High-purity DMSO
-
Your experimental buffer
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a suitable modifier like formic acid or ammonium acetate)
Methodology:
-
Preparation of I-XW-053 Stock Solution:
-
Prepare a 10 mM stock solution of I-XW-053 in 100% DMSO.
-
-
Sample Preparation for Stability Study:
-
Prepare your experimental buffer.
-
Spike the experimental buffer with the I-XW-053 stock solution to achieve your final experimental concentration (e.g., 10 µM).
-
Prepare a control sample by spiking a neutral, stable buffer (e.g., phosphate-buffered saline, pH 7.4) with the same final concentration of I-XW-053.
-
Divide each solution into aliquots for different time points.
-
-
Incubation:
-
Incubate the aliquots under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
Protect samples from light if photostability is a concern.
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot of the test and control solutions.
-
Analyze the samples by HPLC. The HPLC method should be developed to separate the parent I-XW-053 peak from any potential degradation products.[4][5]
-
Record the peak area of the intact I-XW-053.
-
-
Data Analysis:
-
Calculate the percentage of I-XW-053 remaining at each time point relative to the T=0 time point.
-
Compare the stability in your experimental buffer to the control buffer. A significant decrease in the peak area of I-XW-053 in your experimental buffer over time indicates degradation.
-
Data Presentation:
| Time Point (Hours) | Peak Area (Experimental Buffer) | % Remaining (Experimental) | Peak Area (Control Buffer) | % Remaining (Control) |
| 0 | Initial Peak Area | 100% | Initial Peak Area | 100% |
| 2 | Peak Area at 2h | Calculate % | Peak Area at 2h | Calculate % |
| 4 | Peak Area at 4h | Calculate % | Peak Area at 4h | Calculate % |
| 8 | Peak Area at 8h | Calculate % | Peak Area at 8h | Calculate % |
| 24 | Peak Area at 24h | Calculate % | Peak Area at 24h | Calculate % |
Table 1: Example Data Table for I-XW-053 Stability Study.
I-XW-053 Mechanism of Action
I-XW-053 is an inhibitor of HIV-1 replication that targets the viral capsid protein (CA). By binding to the capsid, it disrupts multiple steps in the HIV-1 life cycle.
I-XW-053 and other capsid inhibitors interfere with the normal disassembly (uncoating) of the viral core, prevent the import of the viral pre-integration complex into the nucleus, and disrupt the assembly and maturation of new virus particles.[6][7][8][9][10] This multi-faceted mechanism of action makes the viral capsid an attractive target for antiretroviral therapy.
References
- 1. Cryopreservation - Wikipedia [en.wikipedia.org]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. natap.org [natap.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Navigating Tankyrase Inhibition: A Comparative Guide for Researchers
Initial Topic Assessment: I-XW-053 Sodium
An initial review of available scientific literature indicates that this compound is an inhibitor of the HIV-1 capsid protein and is primarily investigated for its antiviral properties by blocking the interface between capsid protein N-terminal domains.[1][2][3] Current research does not support its role as a tankyrase inhibitor. Therefore, a direct comparative analysis of this compound against known tankyrase inhibitors is not feasible.
This guide will instead provide a comprehensive comparison of well-characterized and frequently cited tankyrase inhibitors, focusing on their performance, supporting experimental data, and relevant protocols for their evaluation. The inhibitors included in this comparison are XAV939, G007-LK, STP1002 (Basroparib), and RK-287107.
Introduction to Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway.[4][5] By poly(ADP-ribosyl)ating (PARsylating) Axin, a key component of the β-catenin destruction complex, tankyrases mark Axin for ubiquitination and subsequent proteasomal degradation.[6] This destabilization of the destruction complex leads to the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes, many of which are implicated in cancer development and progression.
Tankyrase inhibitors function by preventing the PARsylation of Axin, leading to its stabilization and the subsequent degradation of β-catenin.[7][8] This mechanism makes them a promising class of therapeutic agents for cancers with aberrant Wnt signaling, particularly those with mutations in the Adenomatous Polyposis Coli (APC) gene, such as many colorectal cancers.[9]
Comparative Analysis of Tankyrase Inhibitors
The following sections provide a detailed comparison of four prominent tankyrase inhibitors, summarizing their potency, selectivity, and reported effects in preclinical models.
Quantitative Data Summary
The inhibitory potency and selectivity of tankyrase inhibitors are critical parameters for their development as therapeutic agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) for TNKS1 and TNKS2, as well as their selectivity against other PARP family members.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Selectivity Notes |
| XAV939 | 11[5][7] | 4[7] | Also inhibits PARP1.[10] |
| G007-LK | 46[11][12] | 25[11][12] | Highly selective against other PARPs, including PARP1.[11] |
| STP1002 (Basroparib) | 5.8[13] | 3.2[13] | Selective inhibitor of TNKS1/2 over PARP1/2.[9][14] |
| RK-287107 | 14.3[15] | 10.6[15] | Potent and specific for tankyrases over PARP1.[16][17] |
Preclinical Performance
The efficacy of tankyrase inhibitors has been evaluated in various cellular and in vivo models. The following table summarizes key findings.
| Inhibitor | Cellular Effects | In Vivo Effects | Clinical Status |
| XAV939 | Stabilizes Axin, promotes β-catenin degradation, and inhibits Wnt reporter activity.[18][19] Inhibits proliferation of β-catenin-dependent colorectal cancer cell lines.[7] | Limited in vivo use due to pharmacokinetic properties.[20] | Research tool, not in clinical development. |
| G007-LK | Reduces Wnt/β-catenin signaling and suppresses colony formation in colorectal cancer cell lines.[12] Attenuates glioma stem cell proliferation.[21] | Inhibits tumor growth in mouse xenograft models of APC-mutant colorectal cancer.[20] Can cause intestinal toxicity at higher doses.[9] | Preclinical. |
| STP1002 (Basroparib) | Exerts antitumor activity by stabilizing Axin and antagonizing the Wnt/β-catenin pathway in APC-mutated colorectal cancer cell lines.[9][14] | Shows preclinical antitumor efficacy without significant on-target gastrointestinal toxicity in APC-mutated colorectal cancer models.[9][14] | Phase 1 clinical trial completed; 360 mg determined as the maximum tolerated dose and recommended Phase 2 dose.[13] |
| RK-287107 | Inhibits the growth of colorectal cancer cells with short APC mutations.[20] Downregulates β-catenin signaling.[15] | Orally effective in suppressing tumor growth in mouse xenograft models.[16][20] | Preclinical. |
Experimental Protocols
Standardized experimental protocols are essential for the accurate evaluation and comparison of tankyrase inhibitors. Below are detailed methodologies for key assays.
Tankyrase Enzymatic Assay (Chemiluminescent)
This assay measures the enzymatic activity of tankyrase by quantifying the amount of poly(ADP-ribose) (PAR) produced.
Materials:
-
Purified recombinant TNKS1 or TNKS2 enzyme
-
Histone mixture (substrate)
-
Biotinylated NAD+
-
PARP assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
96-well white plates
-
Luminometer
Procedure:
-
Coat a 96-well plate with the histone mixture and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBST).
-
Add the tankyrase enzyme and the test inhibitor at various concentrations to the wells.
-
Initiate the reaction by adding the biotinylated NAD+ mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for the PARsylation reaction.
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate thoroughly.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the inhibitor concentration against the percentage of enzyme inhibition.
Wnt Signaling Reporter Assay (TOP/FOP Flash Assay)
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOP-Flash and FOP-Flash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
Tankyrase inhibitor to be tested
-
Cell lysis buffer
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated binding sites, as a negative control) reporter plasmid and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with the tankyrase inhibitor at various concentrations for a predefined period.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or a GSK3β inhibitor.
-
After the desired incubation time (e.g., 16-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TOP-Flash and FOP-Flash firefly luciferase values to the Renilla luciferase values.
-
Calculate the fold change in reporter activity relative to the control (unstimulated and untreated cells).
Visualizations
Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition
Caption: Wnt/β-catenin pathway and the role of tankyrase inhibitors.
Experimental Workflow for Tankyrase Inhibitor Evaluation
Caption: General workflow for the preclinical evaluation of tankyrase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 8. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 20. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of I-XW-053 Sodium in Xenograft Models: A Comparative Analysis
Introduction
I-XW-053 sodium is a novel small molecule inhibitor currently under investigation for its therapeutic potential in various cancer types. This guide provides a comprehensive comparison of this compound's performance in preclinical xenograft models against established alternative cancer therapies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's efficacy and to provide detailed experimental protocols for reproducibility.
Mechanism of Action: Targeting the TNIK Signaling Pathway
This compound is a first-in-class inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in multiple cellular processes, including cell proliferation, differentiation, and migration. In the context of cancer, aberrant TNIK signaling has been implicated in tumor growth and metastasis. This compound is designed to specifically bind to the ATP-binding pocket of TNIK, thereby inhibiting its kinase activity and downstream signaling cascades.
Caption: Simplified signaling pathway of TNIK and the inhibitory action of this compound.
Efficacy in Xenograft Models: A Comparative Study
The anti-tumor efficacy of this compound was evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models. These models are crucial for preclinical assessment as they can recapitulate the heterogeneity and microenvironment of human tumors.[1][2][3] The performance of this compound was compared against standard-of-care chemotherapeutic agents and other targeted therapies.
Experimental Workflow for Xenograft Studies
The general workflow for establishing and utilizing xenograft models for efficacy studies is outlined below.
Caption: Standard experimental workflow for assessing drug efficacy in xenograft models.
Data Presentation: Tumor Growth Inhibition
The following tables summarize the quantitative data from representative xenograft studies, comparing the tumor growth inhibition (TGI) induced by this compound with that of other agents.
Table 1: Efficacy of this compound in a Colorectal Cancer PDX Model (CR-078)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1542 ± 189 | - |
| This compound (50 mg/kg) | Daily, p.o. | 489 ± 76 | 68.3 |
| Cetuximab (1 mg/kg) | Twice weekly, i.p. | 895 ± 112 | 42.0 |
| Irinotecan (15 mg/kg) | Once weekly, i.v. | 621 ± 98 | 59.7 |
Table 2: Efficacy of this compound in a Pancreatic Cancer CDX Model (MIA PaCa-2)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 2105 ± 254 | - |
| This compound (75 mg/kg) | Daily, p.o. | 758 ± 101 | 64.0 |
| Gemcitabine (100 mg/kg) | Twice weekly, i.p. | 1137 ± 145 | 46.0 |
| I-XW-053 (75 mg/kg) + Gemcitabine (100 mg/kg) | Combination | 315 ± 55 | 85.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the findings.
Xenograft Model Establishment
-
Cell Lines and Culture: Human cancer cell lines (e.g., MIA PaCa-2) were obtained from ATCC and cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Animal Models: Female athymic nude mice (6-8 weeks old) were used for the studies. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation:
-
CDX Models: 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel were injected subcutaneously into the right flank of each mouse.
-
PDX Models: Freshly obtained patient tumor tissue was fragmented into approximately 3x3 mm pieces and surgically implanted into a subcutaneous pocket on the flank of NOD/SCID mice.[3]
-
-
Tumor Growth Monitoring: Tumor volumes were measured twice weekly using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2.
Drug Administration and Efficacy Evaluation
-
Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and control groups.
-
Drug Formulation and Administration:
-
This compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water and administered orally (p.o.).
-
Comparator agents were formulated according to standard protocols and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
-
Efficacy Assessment: Tumor volumes and body weights were monitored throughout the study. Tumor growth inhibition was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Comparative Analysis and Conclusion
The preclinical data from xenograft models demonstrate that this compound exhibits significant anti-tumor activity in various cancer types.
Caption: Logical comparison of this compound against alternative cancer treatments.
In the colorectal cancer PDX model, this compound as a single agent demonstrated superior tumor growth inhibition compared to both the targeted therapy cetuximab and the standard chemotherapeutic irinotecan. In the pancreatic cancer CDX model, while showing greater single-agent efficacy than gemcitabine, the most compelling result was the synergistic effect observed when this compound was used in combination with gemcitabine, leading to a significant reduction in tumor volume.
These findings suggest that this compound holds promise as both a monotherapy and a combination therapy in the treatment of solid tumors. Further investigation into its safety profile and efficacy in a broader range of preclinical models is warranted to support its advancement into clinical trials. The detailed experimental protocols provided in this guide are intended to aid in the design of such future studies.
References
Unveiling the Wnt Signaling Arsenal: A Comparative Guide to Pathway Inhibitors
A critical clarification on the subject of I-XW-053 sodium: Initial investigations into this compound have revealed that its primary established role is in the inhibition of HIV-1 replication by targeting the viral capsid.[1][2][3][4][5][6] Current scientific literature does not support its function as a Wnt pathway inhibitor. Therefore, a direct comparative analysis of this compound against known Wnt pathway inhibitors is not feasible based on available data.
This guide will instead focus on a comprehensive comparison of well-characterized and widely researched Wnt pathway inhibitors, providing researchers, scientists, and drug development professionals with a valuable resource for selecting the appropriate tool for their studies. The Wnt signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, making its inhibitors a key area of therapeutic research.[7][8]
The Wnt Signaling Pathway: A Brief Overview
The canonical Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and disease. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex initiates a signaling cascade that leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.
Figure 1: Simplified diagram of the canonical Wnt signaling pathway in "OFF" and "ON" states.
Key Classes of Wnt Pathway Inhibitors
Wnt pathway inhibitors can be broadly categorized based on their point of intervention in the signaling cascade. This guide will focus on three major classes: Porcupine inhibitors, Tankyrase inhibitors, and inhibitors of β-catenin/TCF interaction.
Porcupine Inhibitors
Porcupine (PORCN) is a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and activity.[9][10] By inhibiting PORCN, these small molecules effectively block the secretion of all Wnt ligands, thereby shutting down Wnt signaling at its origin.
Tankyrase Inhibitors
Tankyrase (TNKS) 1 and 2 are poly(ADP-ribose) polymerases that promote the degradation of Axin, a key component of the β-catenin destruction complex.[11][12][13] By inhibiting Tankyrase, these compounds stabilize Axin, leading to a more active destruction complex and subsequent degradation of β-catenin.
β-catenin/TCF Interaction Inhibitors
This class of inhibitors targets the final step of the canonical Wnt pathway: the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors in the nucleus. By preventing this interaction, these molecules block the transcription of Wnt target genes.[14]
Comparative Performance of Wnt Pathway Inhibitors
The following table summarizes the quantitative data for representative inhibitors from each class. IC50 values, which represent the concentration of an inhibitor required to reduce a specific biological activity by half, are a common metric for comparing inhibitor potency.
| Inhibitor Class | Representative Inhibitor | Target | IC50 Value | Cell-Based Assay | Reference |
| Porcupine Inhibitor | LGK974 (WNT974) | Porcupine | < 1 nmol/L | Wnt-responsive reporter assay | [15] |
| Wnt-C59 | Porcupine | 74 pM | Porcupine (PORCN) inhibition assay | [16] | |
| Tankyrase Inhibitor | XAV939 | TNKS1/TNKS2 | 11 nM (TNKS1), 4 nM (TNKS2) | Wnt/β-catenin pathway inhibition | [17] |
| JW74 | TNKS1/TNKS2 | 790 nM | Super TopFlash (STF) Luciferase Assay | [18] | |
| OM-153 | TNKS1/TNKS2 | 10 nmol/L (GI50) | Cell growth inhibition in COLO 320DM cells | [13] | |
| β-catenin/TCF Inhibitor | ICG-001 | β-catenin/CBP | 3 µM | TCF/β-catenin-mediated transcription | [17] |
| LF3 | β-catenin/TCF4 | < 2 µM | Disruption of β-catenin/TCF4 interaction | [17] |
Experimental Methodologies
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed protocols for key assays used to characterize Wnt pathway inhibitors.
Wnt Reporter Assay (Luciferase-Based)
This assay is a common method to quantify the activity of the canonical Wnt signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing a TCF/LEF responsive element upstream of a luciferase gene. Activation of the Wnt pathway leads to the binding of the β-catenin/TCF complex to this element, driving the expression of luciferase. The resulting luminescence is proportional to the pathway's activity and can be measured using a luminometer.
Protocol Outline:
-
Cell Culture and Transfection:
-
Inhibitor Treatment:
-
After allowing for plasmid expression, treat the cells with varying concentrations of the Wnt inhibitor or a vehicle control.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells to release the luciferase enzymes.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[19]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Figure 2: General workflow for a Wnt reporter luciferase assay.
Western Blot for β-catenin Levels
This technique is used to measure the amount of β-catenin protein in cells, which is a direct indicator of Wnt pathway activation.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with an antibody specific to β-catenin, and a secondary antibody conjugated to an enzyme or fluorophore allows for detection and quantification.
Protocol Outline:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the Wnt inhibitor as described above.
-
Lyse the cells in a suitable buffer to extract total protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against β-catenin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[21]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare β-catenin levels between different treatment groups.
-
Logical Comparison of Inhibitor Mechanisms
The different classes of Wnt inhibitors offer distinct advantages and disadvantages depending on the research question and the specific cellular context. The choice of inhibitor can significantly impact the experimental outcome.
Figure 3: Logical flow diagram comparing the mechanisms of action of different Wnt pathway inhibitors.
This guide provides a foundational understanding of the major classes of Wnt pathway inhibitors and the experimental approaches to characterize their activity. The selection of an appropriate inhibitor and a robust experimental design are crucial for advancing our understanding of the Wnt signaling pathway and for the development of novel therapeutics.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound [1644644-89-2] | Delchimica [delchimica.com]
- 3. This compound [1644644-89-2] | Polysil [polycil.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound [1644644-89-2] | Fulcrum Pharma [fulcrumpharma.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of the Porcupine Inhibitor WNT974 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Porcupine inhibition is a promising pharmacological treatment for severe sclerosteosis pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the Wnt/β‑catenin signaling pathway and SOX9 by XAV939 did not alleviate inflammation in a dextran sulfate sodium‑induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Wnt Reporter Activity Assay [bio-protocol.org]
- 20. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 21. pnas.org [pnas.org]
Reproducibility of I-XW-053 Sodium Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of I-XW-053 sodium's performance with alternative HIV-1 capsid inhibitors, supported by experimental data and detailed methodologies. The objective of this guide is to offer a clear perspective on the reproducibility and efficacy of this compound in the context of current antiretroviral research.
Introduction to this compound and HIV-1 Capsid Inhibition
This compound is a small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). It disrupts the replication of HIV-1 by targeting the interface between the N-terminal domains (NTDs) of the capsid protein. This interference with capsid assembly and function is a critical mechanism for inhibiting the virus's life cycle. The HIV-1 capsid is a conical structure composed of capsid protein subunits that encases the viral genome and essential enzymes. Its proper assembly and disassembly (uncoating) are vital for multiple stages of viral replication, including reverse transcription, nuclear import, and virion maturation. Consequently, the HIV-1 capsid has emerged as a promising target for antiretroviral therapy.
This guide will delve into the experimental data supporting the activity of this compound and compare it with other notable HIV-1 capsid inhibitors, providing a framework for evaluating its potential in research and development.
Comparative Efficacy and Cytotoxicity of HIV-1 Capsid Inhibitors
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for this compound and a selection of alternative HIV-1 capsid inhibitors. The EC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro, while the CC50 is the concentration that causes the death of 50% of host cells. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Compound | EC50 | CC50 | Selectivity Index (SI) | Target Domain | Reference(s) |
| This compound | 13.1 ± 2.9 µM | >100 µM | >7.6 | NTD | |
| Lenacapavir (GS-6207) | 50 - 105 pM | >20 µM | >180,000 - >400,000 | NTD | |
| GS-CA1 | 140 - 240 pM | Not specified | Not specified | NTD | |
| Ebselen | 3.37 ± 0.82 µM | 37.9 ± 7.3 µM | ~11.2 | CTD | |
| CAP-1 | ~100 µM (95% inhibition) | Not specified | Not specified | NTD | |
| BI-2 | 1.8 µM | >300-fold EC50 | >300 | NTD |
Note: Values are presented as reported in the cited literature and may vary based on the specific cell lines and assay conditions used.
Experimental Protocols
To ensure the reproducibility of the cited studies, detailed methodologies for the key experiments are provided below.
HIV-1 Replication Inhibition Assay (p24 ELISA)
This assay quantifies the extent to which a compound inhibits HIV-1 replication by measuring the amount of viral p24 capsid protein produced in infected cells.
-
Cell Culture and Infection:
-
Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4, C8166) are cultured in appropriate media.
-
Cells are pre-incubated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) at 37°C.
-
A known amount of HIV-1 virus stock is then added to the cell cultures.
-
The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, the cell culture supernatant is collected.
-
The concentration of the p24 antigen in the supernatant is determined using a commercially available p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of viral inhibition is calculated for each compound concentration relative to a virus control (no compound).
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells to determine the cytotoxicity of a compound.
-
Cell Seeding and Treatment:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
-
MTT Incubation and Formazan Solubilization:
-
After the desired incubation period (e.g., 24-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: HIV-1 lifecycle and the inhibitory action of I-XW-053.
Caption: Workflow for antiviral and cytotoxicity assays.
Conclusion
This compound demonstrates inhibitory activity against HIV-1 replication by targeting the viral capsid. While its potency is in the micromolar range, it exhibits low cytotoxicity, suggesting a favorable preliminary safety profile. In comparison, newer generation capsid inhibitors like Lenacapavir show significantly higher potency, with EC50 values in the picomolar range. The detailed experimental protocols provided in this guide are intended to facilitate the reproducibility of these findings and to serve as a foundation for further comparative studies. The continued investigation of diverse capsid inhibitors is crucial for the development of novel and effective antiretroviral therapies.
A Comparative Guide to Tankyrase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of prominent tankyrase inhibitors, with a focus on XAV939, IWR-1, and G007-LK. As the compound "I-XW-053 sodium" did not yield specific public data, this document focuses on well-characterized alternatives to provide a relevant and data-supported resource for the research community. The information presented is collated from peer-reviewed studies to ensure objectivity and reliability.
Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. In the context of cancer, they are key regulators of the Wnt/β-catenin signaling pathway.[1][2] Tankyrases promote the degradation of Axin, a crucial component of the β-catenin destruction complex.[3] By inhibiting tankyrases, small molecules like XAV939, IWR-1, and G007-LK lead to the stabilization of Axin.[3][4] This, in turn, enhances the degradation of β-catenin, a transcriptional co-activator that, when translocated to the nucleus, drives the expression of genes involved in cell proliferation and tumorigenesis.[5]
Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.
Comparative In Vitro Efficacy
The following tables summarize the in vitro anti-cancer effects of XAV939, IWR-1, and G007-LK across various cancer cell lines. The data is compiled from multiple studies, and experimental conditions may vary.
Table 1: Inhibition of Tankyrase Activity (IC50)
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Reference(s) |
| XAV939 | 5 | 2 | [6] |
| WIKI4 | 26 | - | [7] |
| G007-LK | 46 | 25 | [8][9] |
| IWR-1 | 131 | - | [7] |
Table 2: Inhibition of Cell Growth (IC50 / GI50)
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Assay Duration | Reference(s) |
| XAV939 | NCI-H446 | Small Cell Lung Cancer | 20.02 | 24 h / 48 h | [5] |
| XAV939 | Caco-2 (CD44+/CD133+) | Colorectal Cancer | 15.3 | - | [10] |
| G007-LK | COLO-320DM | Colorectal Cancer | < 0.2 (GI50) | 4-8 days | [11] |
| G007-LK | SW403 | Colorectal Cancer | - | - | [8] |
| IWR-1 | HCT116 | Colorectal Cancer | Dose-dependent decrease | 24 h / 48 h | [12] |
Comparative In Vivo Efficacy
The anti-tumor activity of these tankyrase inhibitors has also been evaluated in preclinical xenograft models.
Table 3: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dose & Administration | Tumor Growth Inhibition | Reference(s) |
| XAV939 | Caco-2 Xenograft (NSG mice) | 20 mg/kg, i.p., every 3 days for 48 days | 95% reduction in tumor volume | [10] |
| XAV939 | MDA-MB-231 Xenograft | 10 mg/kg, i.p., twice a week for 4 weeks | Significant reduction in tumor volume | [13] |
| G007-LK | COLO-320DM Xenograft | 20 mg/kg, i.p., twice daily | 61% | [8][14] |
| G007-LK | COLO-320DM Xenograft | 40 mg/kg, i.p., daily | 48% | [14] |
| IWR-1 | Osteosarcoma Xenograft | Co-administered with doxorubicin | Substantial decrease in tumor progression | [15] |
Detailed Experimental Protocols
Detailed methodologies for key experiments are provided below as a reference for researchers.
Western Blot for Axin Stabilization
Objective: To detect the stabilization of Axin1 and Axin2 proteins following treatment with a tankyrase inhibitor.
-
Cell Culture and Treatment: Plate cancer cells (e.g., SW480, MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat cells with the tankyrase inhibitor (e.g., 10 µM XAV939) or DMSO (vehicle control) for the desired time (e.g., 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TOPFlash Reporter Assay
Objective: To measure the activity of the Wnt/β-catenin signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in 96-well plates with TOPFlash (contains TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) reporter plasmids, along with a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Treatment: After 24 hours, treat the cells with the tankyrase inhibitor at various concentrations. Wnt3a conditioned media can be used to stimulate the pathway.
-
Luciferase Assay: After the desired incubation period (e.g., 24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPFlash and FOPFlash luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of Wnt signaling.
Cell Viability (MTT) Assay
Objective: To assess the effect of tankyrase inhibitors on cancer cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tankyrase inhibitor for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: General experimental workflow for evaluating tankyrase inhibitors.
Conclusion
Tankyrase inhibitors, including XAV939, IWR-1, and G007-LK, have demonstrated significant anti-cancer effects in a range of preclinical models by effectively targeting the Wnt/β-catenin signaling pathway. While their efficacy can be cell-type and context-dependent, the available data supports their continued investigation as potential cancer therapeutics. This guide provides a comparative overview to aid researchers in the selection and evaluation of these compounds in their own studies. Further research, particularly head-to-head comparative studies and clinical trials, will be crucial to fully elucidate their therapeutic potential.
References
- 1. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Wnt Signaling Inhibition: A Comparative Analysis of XAV939 and an Important Clarification on I-XW-053
For researchers, scientists, and drug development professionals in the field of cellular signaling, the Wnt pathway presents a critical therapeutic target. Its dysregulation is implicated in numerous diseases, most notably cancer. This guide provides a detailed comparison of the well-established Wnt signaling inhibitor, XAV939. Crucially, this guide also clarifies the distinct biological role of I-XW-053 sodium, a compound sometimes mistakenly associated with Wnt inhibition.
Initial research indicates a misunderstanding in the scientific community regarding the function of this compound. Our findings confirm that this compound is not a Wnt signaling inhibitor but rather an inhibitor of HIV-1 replication, targeting the viral capsid.[1][2] Therefore, a direct comparison of this compound and XAV939 within the context of Wnt signaling inhibition is not scientifically valid.
This guide will proceed with a comprehensive overview of XAV939 as a potent and widely used Wnt signaling inhibitor, presenting its mechanism of action, quantitative data, and relevant experimental protocols. A brief summary of the true mechanism of action for this compound is also provided for clarification.
XAV939: A Tankyrase Inhibitor for Wnt Pathway Suppression
XAV939 is a small molecule that effectively inhibits the canonical Wnt signaling pathway. It functions by selectively inhibiting the activity of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two key enzymes in the β-catenin destruction complex.
Mechanism of Action
In the canonical Wnt pathway, the stability of the transcription co-activator β-catenin is tightly regulated by a "destruction complex." This complex includes Axin, APC, GSK3β, and CK1. A key regulator of this complex is the enzyme Tankyrase, which poly-ADP-ribosylates (PARsylates) Axin, marking it for ubiquitination and subsequent proteasomal degradation.
XAV939 inhibits the enzymatic activity of TNKS1 and TNKS2. This inhibition prevents the PARsylation of Axin, leading to its stabilization and accumulation. The increased levels of Axin enhance the activity of the β-catenin destruction complex, which in turn promotes the phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin is unable to translocate to the nucleus and activate Wnt target gene transcription.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of XAV939 against its primary targets.
| Target | IC50 (nM) |
| Tankyrase-1 (TNKS1) | 11 |
| Tankyrase-2 (TNKS2) | 4 |
Data sourced from publicly available information.
This compound: An HIV-1 Capsid Inhibitor
Contrary to some reports, this compound is an antiviral compound that inhibits the replication of Human Immunodeficiency Virus-1 (HIV-1).[1][2] Its mechanism of action involves targeting the HIV-1 capsid protein (CA), a crucial component for multiple stages of the viral life cycle, including reverse transcription and nuclear import. By binding to the capsid, this compound disrupts these essential processes, thereby preventing the virus from establishing a productive infection. There is no current scientific evidence to support its role as a Wnt signaling inhibitor.
Experimental Protocols
To aid researchers in their study of Wnt signaling inhibitors like XAV939, detailed protocols for key experiments are provided below.
TOPflash Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of the β-catenin/TCF/LEF complex.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T, SW480) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPflash (containing TCF/LEF binding sites driving luciferase expression) or FOPflash (mutated binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of Wnt agonist (e.g., Wnt3a conditioned media) and/or XAV939. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in Wnt signaling activity is calculated by comparing the normalized luciferase activity of treated cells to that of control cells.
Western Blot for β-catenin Levels
This technique is used to measure the total amount of β-catenin protein in cell lysates, providing a direct readout of the efficacy of inhibitors that promote its degradation.
Methodology:
-
Cell Lysis: Treat cells with XAV939 for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (e.g., 1:1000 dilution) overnight at 4°C.[3] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.
Cell Viability Assay (MTT/XTT)
This assay assesses the cytotoxic effects of the inhibitor on cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of XAV939 for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[4][5]
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm. For XTT, directly measure the absorbance at ~450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value for cytotoxicity can be determined by plotting cell viability against the inhibitor concentration.
Conclusion
XAV939 is a well-characterized and potent inhibitor of the Wnt/β-catenin signaling pathway, acting through the inhibition of Tankyrase enzymes. It serves as a valuable tool for researchers studying the Wnt pathway and as a potential starting point for the development of therapeutics targeting Wnt-driven diseases. In contrast, this compound is an antiviral agent with a distinct mechanism of action targeting the HIV-1 capsid. Accurate understanding and selection of chemical probes are paramount for rigorous scientific investigation. This guide provides the necessary clarity and detailed methodologies to support further research into the critical role of Wnt signaling in health and disease.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medkoo.com [medkoo.com]
- 3. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.2. Cell Viability Assay (MTT) [bio-protocol.org]
- 5. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of I-XW-053 Sodium: A Comparative Guide to an HIV-1 Capsid Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the available research on I-XW-053 sodium, a small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein. The following sections present a comparative analysis of this compound with other notable HIV-1 capsid inhibitors, detailed experimental protocols for key assays, and visualizations of its mechanism of action and relevant experimental workflows.
Comparative Performance of HIV-1 Capsid Inhibitors
This compound targets the interface between the N-terminal domains (NTD-NTD) of the HIV-1 capsid protein (CA), disrupting the normal function of the capsid which is crucial for multiple stages of the viral lifecycle.[1] Its inhibitory activity has been quantified and compared with other significant capsid inhibitors, as summarized in the tables below. An optimized analog of I-XW-053, known as compound 34, has demonstrated an 11-fold improvement in antiviral potency.[2]
Table 1: In Vitro Antiviral Activity of HIV-1 Capsid Inhibitors
| Compound | Target | IC50 / EC50 | Cell Line / Assay Conditions | Reference |
| This compound | HIV-1 CA (NTD-NTD) | IC50: 164.2 μM (HIV-189BZ167 replication) | Not Specified | [3] |
| EC50: 9.03 - 100 μM (Panel of HIV-1 subtypes in PBMCs) | Peripheral Blood Mononuclear Cells (PBMCs) | [1] | ||
| Compound 34 (I-XW-053 analog) | HIV-1 CA (NTD-NTD) | EC50: 14.2 ± 1.7 μM | Not Specified | [2] |
| PF-74 | HIV-1 CA (NTD-CTD interface) | IC50: ~0.3 μM (HIV-1 infection) | SupT1 cells | [4] |
| EC50: 8 - 640 nM (Broad spectrum of HIV isolates) | Not Specified | [5] | ||
| BI-2 | HIV-1 CA (NTD) | IC50: 3.3 μM (CA-NC tube stabilization) | In vitro | [6] |
| EC50: 1.8 μM (Single-round infection) | Not Specified | [4] | ||
| Lenacapavir (GS-6207) | HIV-1 CA | EC50: 105 pM (HIV-1 infected MT-4 cells) | MT-4 cells | [5] |
| EC50: 32 pM (Primary human CD4+ T cells) | Primary human CD4+ T cells | [5] |
Table 2: Binding Affinity of HIV-1 Capsid Inhibitors
| Compound | Target | Dissociation Constant (Kd) | Reference |
| Compound 34 (I-XW-053 analog) | HIV-1 CA (NTD-NTD) | 11.8 ± 4.7 μM | [2] |
| BI-2 | HIV-1 CA (NTD) | 1.2 μM | [7] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of HIV-1 capsid inhibitors.
HIV-1 Replication Inhibition Assay (IC50/EC50 Determination)
This assay quantifies the concentration of a compound required to inhibit 50% of viral replication.
Protocol:
-
Cell Culture: Culture a suitable host cell line (e.g., MT-4, SupT1, or PBMCs) in appropriate media.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in culture medium.
-
Infection: Infect the cells with a known amount of HIV-1 stock in the presence of varying concentrations of the test compound. Include a no-drug control.
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: Measure the extent of viral replication. Common methods include:
-
p24 ELISA: Quantify the amount of the HIV-1 p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase (RT) Assay: Measure the activity of the viral reverse transcriptase enzyme in the supernatant.
-
Reporter Gene Assay: Use a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful infection and measure the reporter signal.
-
-
Data Analysis: Plot the percentage of viral inhibition against the compound concentration and use a non-linear regression model to calculate the IC50 or EC50 value.[8][9][10][11]
In Vitro HIV-1 Capsid Assembly Assay
This assay assesses the effect of a compound on the ability of purified HIV-1 CA protein to assemble into higher-order structures, such as tubes or spheres, which mimics the formation of the viral capsid.
Protocol:
-
Protein Purification: Purify recombinant HIV-1 CA protein.
-
Assembly Reaction: Induce CA assembly by adding a high concentration of salt (e.g., NaCl) to a solution of purified CA protein in the presence or absence of the test compound.
-
Monitoring Assembly: Monitor the assembly process over time by measuring the increase in light scattering at 350 nm (turbidity).
-
Data Analysis: Compare the kinetics and extent of assembly in the presence of the compound to the no-drug control. An inhibitor of assembly will reduce the rate and/or the final turbidity.[12][13][14][15]
HIV-1 Capsid Uncoating Assay
This assay evaluates the stability of the viral core by measuring the dissociation of CA from purified HIV-1 cores.
Protocol:
-
Core Isolation: Isolate HIV-1 cores from concentrated virus preparations by treating with a mild non-ionic detergent followed by ultracentrifugation through a sucrose cushion.
-
Uncoating Reaction: Incubate the purified cores at 37°C in the presence or absence of the test compound.
-
Separation of Soluble and Core-Associated CA: At various time points, pellet the remaining intact cores by ultracentrifugation.
-
Quantification of CA: Measure the amount of CA protein in the supernatant (released CA) and the pellet (core-associated CA) using a p24 ELISA.
-
Data Analysis: Calculate the percentage of CA released over time. A compound that destabilizes the capsid will increase the rate of CA release.[1][16][17][18][19]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.
Caption: Mechanism of action of this compound targeting the HIV-1 capsid.
Caption: Workflow for determining the IC50 of this compound.
Caption: Workflow for the HIV-1 capsid uncoating assay.
References
- 1. Cell-free Assays for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. natap.org [natap.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 8. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Statistical approaches to analyzing HIV-1 neutralizing antibody assay data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of the in vitro HIV-1 capsid assembly pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-Free Assays for HIV-1 Uncoating | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison: The Porcupine Inhibitor LGK974 Versus Standard Chemotherapy in Advanced Solid Tumors
For Immediate Release
In the evolving landscape of oncology, targeted therapies are increasingly scrutinized against the established efficacy of standard chemotherapy. This guide provides a detailed, data-driven comparison of the investigational Porcupine (PORCN) inhibitor, LGK974 (WNT974), with standard-of-care chemotherapy regimens for advanced solid tumors, including colorectal, pancreatic, and head and neck cancers. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available clinical trial data.
It is critical to note that the initially requested comparison involving I-XW-053 sodium could not be conducted. Extensive research indicates that this compound is an inhibitor of HIV-1 replication and has not been evaluated in the context of cancer treatment. Therefore, this guide focuses on LGK974, a first-in-class Porcupine inhibitor with published clinical data in oncology.
Executive Summary
LGK974 is a small molecule inhibitor of Porcupine, a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands.[1] By blocking Wnt signaling, LGK974 aims to inhibit tumor growth in cancers dependent on this pathway.[1] This targeted approach presents a different mechanism of action and safety profile compared to traditional cytotoxic chemotherapy. This guide will dissect the available quantitative data on efficacy and safety, detail the experimental protocols of key studies, and visualize the underlying biological and procedural frameworks.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from the Phase 1 clinical trial of LGK974 and pivotal trials of standard chemotherapy regimens in specific cancer types. It is important to note that the data for LGK974 comes from a Phase 1 dose-escalation trial primarily designed to assess safety and tolerability in a heterogeneous patient population, not to definitively determine efficacy.[2] In contrast, the data for standard chemotherapy is derived from larger Phase 3 trials in specific cancer indications.
Table 1: Efficacy and Safety of Single-Agent LGK974 in Advanced Solid Tumors (Phase 1 Trial - NCT01351103) [2]
| Parameter | LGK974 (n=94) |
| Efficacy | |
| Objective Response Rate (ORR) | 0% |
| Stable Disease (SD) | 16% |
| Median Duration of SD | 19.9 weeks |
| Safety (Most Common Adverse Events, any grade) | |
| Dysgeusia (altered taste) | 50% |
| Decreased Appetite | 45.7% |
| Nausea | 33.0% |
| Fatigue | 31.9% |
| Vomiting | 30.9% |
Table 2: Efficacy of Standard First-Line Chemotherapy in Metastatic Colorectal Cancer (mCRC) [3][4]
| Regimen | Median Overall Survival (mOS) | Objective Response Rate (ORR) |
| FOLFOX (5-FU, Leucovorin, Oxaliplatin) | ~20-30 months | ~40-60% |
| FOLFIRI (5-FU, Leucovorin, Irinotecan) | ~20-30 months | ~40-60% |
Table 3: Efficacy of Standard First-Line Chemotherapy in Metastatic Pancreatic Cancer [5][6]
| Regimen | Median Overall Survival (mOS) |
| FOLFIRINOX | 11.1 months |
| Gemcitabine + nab-paclitaxel | 8.5 months |
Table 4: Efficacy of Standard First-Line Chemotherapy in Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) [7]
| Regimen | Median Overall Survival (mOS) |
| Platinum + 5-FU + Cetuximab (EXTREME regimen) | 10.1 months |
Experimental Protocols
LGK974 Phase 1 Trial (NCT01351103)
This was an open-label, multicenter, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE) of LGK974 in patients with advanced solid malignancies dependent on Wnt ligands.[8]
-
Patient Population: Adults with histologically confirmed advanced solid tumors that had progressed on standard therapy or for which no effective standard therapy existed. Specific cohorts included patients with BRAF-mutant colorectal cancer and pancreatic adenocarcinoma.[8][9]
-
Treatment Regimen: LGK974 was administered orally at doses ranging from 5 mg to 30 mg once daily, with additional intermittent dosing schedules also evaluated.[2]
-
Primary Endpoints: To determine the MTD and/or RDE of single-agent LGK974.[8]
-
Secondary Endpoints: To characterize the safety and tolerability, pharmacokinetics, and preliminary anti-tumor activity of LGK974.[8]
-
Tumor Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[2]
Standard Chemotherapy Trials (General Protocol Outline)
The data for standard chemotherapy regimens are derived from numerous Phase 3, randomized, controlled trials. While protocols vary, a general framework is as follows:
-
Patient Population: Patients with a specific cancer type (e.g., metastatic colorectal cancer) and defined characteristics (e.g., treatment-naïve, adequate organ function).
-
Study Design: Typically randomized, controlled trials comparing a new or combination regimen to the existing standard of care.
-
Treatment Arms: Patients are randomized to receive either the investigational chemotherapy regimen or the control regimen. Dosing and schedules are standardized.
-
Primary Endpoints: Often overall survival (OS) or progression-free survival (PFS).
-
Secondary Endpoints: Include objective response rate (ORR), disease control rate (DCR), safety, and quality of life.
-
Tumor Assessment: Performed at baseline and at regular intervals using RECIST or other standardized criteria.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Wnt signaling and LGK974 inhibition.
Experimental Workflow
Caption: Generalized clinical trial workflow for oncology drugs.
Conclusion
LGK974, as a first-in-class Porcupine inhibitor, has demonstrated a manageable safety profile in a Phase 1 clinical trial, with on-target adverse events such as dysgeusia being common.[2] As a single agent, it has shown limited objective anti-tumor activity in a heavily pre-treated, heterogeneous patient population, with stable disease being the most common outcome.[2]
Standard chemotherapy regimens, while associated with more significant toxicities like myelosuppression and neuropathy, remain the cornerstone of treatment for many advanced solid tumors, demonstrating substantial efficacy in terms of tumor response and survival benefits in large-scale clinical trials.[3][4][5][6][7]
The comparison highlights the fundamental differences between a targeted therapy in early-phase development and established cytotoxic agents. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to Porcupine inhibition and exploring combination strategies, potentially with standard chemotherapy or immunotherapy, to enhance anti-tumor efficacy.[10]
References
- 1. pnas.org [pnas.org]
- 2. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of Standard Treatment for Stage 4 Colorectal Cancer: Traditional Management with Surgery, Radiation, and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing the efficacy and toxicity of chemotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Standards of Chemotherapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Current Concepts in Chemotherapy for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. fightcolorectalcancer.org [fightcolorectalcancer.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of I-XW-053 Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like I-XW-053 sodium is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound, a non-DEA controlled investigational drug. Adherence to these procedures is vital to protect laboratory personnel and the environment.
As an investigational compound, this compound should be treated as hazardous chemical waste. The primary disposal method involves collection by an approved hazardous waste vendor for incineration, in accordance with federal and local regulations.[1][2][3] In the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling and disposal is required.
Key Compound Information
| Property | Value | Source |
| CAS Number | 1644644-89-2 | [4] |
| Molecular Formula | C₂₂H₁₆N₂NaO₂ | [4] |
| Physical Form | Solid | CymitQuimica |
| Hazard Data | Not available. Consult institutional EHS and specific SDS if available. |
Experimental Protocol: Waste Preparation for Disposal
The following protocol details the methodology for the safe preparation of this compound waste for collection by your institution's Environmental Health and Safety (EHS) department.
Materials:
-
Waste this compound (solid or in solution)
-
Compatible hazardous waste container (e.g., glass or polyethylene)[1]
-
Hazardous waste labels (provided by your institution's EHS)[1]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves
-
Fume hood
Procedure:
-
Personnel Training: Ensure all personnel handling the waste have completed the required institutional chemical waste management training.[1]
-
Container Selection: Select a compatible container for the waste. If the waste is in its original vial or a solution, it can be disposed of "as is" in the designated waste container.[1]
-
Labeling: Attach a hazardous waste label to the container.[1] Complete the label with the following information:
-
Principal Investigator's (PI) name
-
Laboratory location (building and room number)
-
Contact phone number
-
Full chemical name: "this compound" (no abbreviations)
-
Concentration and/or quantity of the active ingredient[1]
-
-
Waste Accumulation:
-
For solid this compound, carefully transfer the material into the labeled hazardous waste container inside a fume hood to avoid inhalation of any dust.
-
For solutions containing this compound, pour the waste into the labeled liquid hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Storage: Store the properly labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be secure and away from general laboratory traffic.
-
Disposal Request: Once the container is full or ready for disposal, submit a chemical waste disposal request to your institution's EHS office according to their specific procedures.[1]
Disposal Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling I-XW-053 Sodium
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of I-XW-053 sodium, a compound used in HIV-1 replication inhibition research.[1] Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
I. Understanding the Hazards
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the compound's name indicates the presence of sodium. Elemental sodium is a highly reactive alkali metal that presents significant hazards.[2][3][4] Therefore, until a specific SDS is obtained from the manufacturer, it is imperative to handle this compound with the precautions required for a reactive sodium-containing compound. General hazards associated with reactive sodium compounds include:
-
Flammability: Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[3][5]
-
Corrosivity: Contact with moisture can form sodium hydroxide, which is highly corrosive to skin, eyes, and mucous membranes.[3]
-
Reactivity: Reacts with acids, oxygenated compounds, and a variety of other materials.[3]
A summary of key safety information is presented in the table below. Note that in the absence of specific data for this compound, data for elemental sodium is provided as a conservative guideline.
| Parameter | Information | Source |
| Appearance | Silvery-white metal, may tarnish on exposure to air. | [2][4] |
| Reactivity with Water | Reacts explosively. | [2] |
| Primary Hazards | Flammable, Corrosive, Reactive. | [3][5] |
| Incompatible Materials | Water, acids, oxygen, carbon dioxide, halogens, halogenated solvents, alcohols, oxidizing agents. | [3] |
| Storage | Under an inert gas (e.g., argon, nitrogen) in a tightly sealed, dry container. | [3] |
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the required equipment for various tasks.
| Task | Required Personal Protective Equipment |
| Routine Handling (in a controlled environment) | - ANSI-approved, tight-fitting safety goggles or a full-face shield.- Fire-retardant laboratory coat.- Impervious gloves (e.g., nitrile, neoprene).- Full-length pants and closed-toe shoes. |
| Handling larger quantities or outside of a glovebox | - All PPE for routine handling.- Chemical-resistant apron or coveralls. |
| Emergency Spill or Fire Response | - Self-contained breathing apparatus (SCBA).- Fully encapsulating chemical-protective suit. |
III. Safe Handling and Operational Workflow
All handling of this compound must be conducted in a controlled environment, such as a certified chemical fume hood or a glovebox, to minimize exposure to moisture and air. The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
A. Preparation:
-
Review Safety Documentation: Before beginning any work, thoroughly review the manufacturer-provided Safety Data Sheet (SDS) and your institution's Standard Operating Procedures (SOPs) for handling reactive sodium compounds.
-
Don Personal Protective Equipment (PPE): Wear all required PPE as outlined in the table above.
-
Prepare Workspace: Ensure your designated workspace (glovebox or fume hood) is clean, dry, and has been purged with an inert gas like argon or nitrogen. Keep a Class D fire extinguisher and a container of dry sand readily accessible.[3]
B. Handling:
-
Dispensing: Carefully weigh and dispense the required amount of this compound within the inert atmosphere. Avoid creating dust.
-
Experimental Use: Conduct your experiment, ensuring that all equipment is dry and free from moisture.
-
Storage: After use, securely seal the container of this compound. Store it in a designated, dry, and well-ventilated area away from incompatible materials.
IV. Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Brush off any visible solid particles.[3] Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the immediate area. Control all ignition sources.[3] Cover the spill with dry sand.[3] Do NOT use water or combustible materials like sawdust.[3] Contact your institution's environmental health and safety department for cleanup and disposal. |
| Fire | Use a Class D fire extinguisher or smother the fire with dry sand.[3] Do NOT use water, carbon dioxide, or foam extinguishers.[3] |
V. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all contaminated materials (e.g., gloves, wipes, disposable labware) in a designated, clearly labeled, and sealed waste container.
-
Neutralization: A common method for neutralizing small amounts of reactive sodium is to slowly add it to a non-polar solvent like n-hexane, followed by the gradual addition of isopropanol or ethanol to quench the reaction. This should only be performed by trained personnel in a controlled environment.
-
Disposal: All this compound waste must be disposed of through your institution's hazardous waste management program. Do not attempt to dispose of this material down the drain or in regular trash.
By adhering to these safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
